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  • Product: 3-Methyl-1-benzothiophen-2-amine hydrochloride
  • CAS: 13584-56-0

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Structure & Synthesis of 3-Methylbenzo[b]thiophen-2-amine HCl

Executive Summary 3-methylbenzo[b]thiophen-2-amine hydrochloride is a specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors and fused tricyclic systems. Unlike its 3-carboxylate con...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-methylbenzo[b]thiophen-2-amine hydrochloride is a specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors and fused tricyclic systems. Unlike its 3-carboxylate congeners (stable Gewald products), the 3-methyl variant lacks electron-withdrawing stabilization at the C3 position. Consequently, the free base is highly labile, prone to oxidative dimerization and hydrolysis. This guide details the structural rationale for the hydrochloride salt form, provides a robust Curtius rearrangement-based synthesis protocol, and outlines critical handling parameters to maintain chemical integrity.

Part 1: Structural Anatomy & Physicochemical Profile

Core Architecture

The molecule consists of a benzo[b]thiophene fused ring system.[1] The sulfur atom is located at position 1.

  • Position 2 (Amine): A primary amine group (-NH₂) acts as the key nucleophilic handle for downstream derivatization (e.g., amide coupling, reductive amination).

  • Position 3 (Methyl): A methyl group (-CH₃) provides steric bulk and weak electron-donating properties, distinguishing it from the common 3-H or 3-carboxylate analogs.

  • Counterion (HCl): The hydrochloride salt is not merely for solubility; it is a structural necessity to protonate the amine, preventing the formation of unstable imine tautomers and oxidative coupling.

Physicochemical Properties (Calculated & Observed)
PropertyValue / DescriptionNote
Formula C₉H₉NS · HClSalt form
MW 199.70 g/mol (Free base: 163.24)
Appearance Off-white to pale beige solidDarkens rapidly if free-based
Solubility DMSO, Methanol, Water (moderate)Insoluble in non-polar organics
pKa (Conj. Acid) ~3.5 - 4.5Low basicity due to thiophene ring conjugation
Stability Hygroscopic; Air-sensitive as free baseStore at -20°C under Argon

Part 2: Synthetic Pathways & Process Chemistry[1]

The "Free Base Trap"

Direct synthesis of the free amine via simple reduction of nitro compounds or direct amination often fails due to the instability of electron-rich 2-aminobenzothiophenes. Without an electron-withdrawing group (EWG) at C3, the 2-amino group pushes electron density into the ring, making C3 highly nucleophilic and prone to oxidative dimerization.

The Solution: We utilize a Modified Curtius Rearrangement via a Boc-protected intermediate. This route avoids the isolation of the free amine until the final salt formation step.

Validated Synthesis Protocol

Precursor: 3-methylbenzo[b]thiophene-2-carboxylic acid (CAS: 3133-78-6 )

Step 1: Formation of the Boc-Carbamate (The "Safety" Intermediate)
  • Reagents: 3-methylbenzo[b]thiophene-2-carboxylic acid (1.0 eq), Diphenylphosphoryl azide (DPPA, 1.1 eq), Triethylamine (TEA, 1.2 eq), tert-Butanol (solvent/reactant).

  • Procedure:

    • Dissolve the carboxylic acid in anhydrous tert-butanol under N₂ atmosphere.

    • Add TEA, followed by dropwise addition of DPPA.

    • Heat to reflux (85°C) for 4–6 hours. Mechanism: The acyl azide forms in situ, rearranges to the isocyanate, and is immediately trapped by t-butanol.

    • Concentrate and purify via silica flash chromatography (Hexane/EtOAc).

    • Result: tert-butyl (3-methylbenzo[b]thiophen-2-yl)carbamate. (Stable solid).[2]

Step 2: Deprotection & Salt Formation
  • Reagents: 4M HCl in Dioxane (excess).

  • Procedure:

    • Dissolve the Boc-carbamate in a minimal amount of dry dichloromethane (DCM).

    • Add 4M HCl in Dioxane at 0°C under Argon.

    • Stir at room temperature for 2 hours. The product will precipitate as the HCl salt.

    • Critical Step: Filter the solid under an inert atmosphere (nitrogen blanket). Wash with cold diethyl ether to remove residual acid/dioxane.

    • Dry under high vacuum.

Reaction Pathway Visualization

Synthesispath Start 3-methylbenzo[b]thiophene- 2-carboxylic acid (CAS 3133-78-6) Azide Acyl Azide Intermediate Start->Azide DPPA, Et3N Isocyanate Isocyanate (Transient) Azide->Isocyanate Heat (-N2) Boc Boc-Carbamate (Stable Intermediate) Isocyanate->Boc t-BuOH (Trap) Final 3-methylbenzo[b]thiophen- 2-amine HCl (Target Salt) Boc->Final 4M HCl/Dioxane Deprotection

Figure 1: Curtius Rearrangement pathway utilizing a Boc-trap to bypass the unstable free amine.

Part 3: Analytical Characterization

To validate the identity of the synthesized HCl salt, the following spectral signatures must be observed.

1H NMR (DMSO-d6)
  • Amine Protons: A broad singlet or distinct broad peak around 9.0 – 10.5 ppm (integrating to 3H, -NH₃⁺). This peak disappears upon D₂O shake.

  • Aromatic Region: Four protons in the 7.2 – 7.9 ppm range (benzo ring protons).

  • Methyl Group: A sharp singlet at approximately 2.3 – 2.4 ppm (3H). Note: If this peak is missing, you may have decarboxylated to the 3-H analog.

Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Parent Ion: m/z = 164.05 [M+H]⁺ (corresponding to the free base mass of 163.05 + 1).

  • Fragmentation: Loss of NH₃ (M-17) is common in high-energy collisions.

Part 4: Medicinal Chemistry Applications[1][4][5][6][7]

The 3-methylbenzo[b]thiophen-2-amine scaffold acts as a bioisostere for 2-aminoindoles and 2-aminonaphthalenes. It is frequently employed in:

  • Kinase Inhibitors: The benzo[b]thiophene core fits into the ATP-binding pocket of kinases such as LIMK1 and MK2 . The 2-amino group forms critical hydrogen bonds with the hinge region residues (e.g., Glu/Leu).

  • Tricyclic Assembly: Reacting the 2-amine with 1,3-dielectrophiles (like malonates) yields tricyclic benzo[4,5]thieno[3,2-d]pyrimidines , a privileged scaffold in oncology.

Scaffold Versatility Diagram

Applications Core 3-methylbenzo[b]thiophen- 2-amine HCl App1 LIMK1/MK2 Kinase Inhibitors (Hinge Binder) Core->App1 Amide Coupling App2 Benzo[4,5]thieno[3,2-d]pyrimidines (Tricyclic Fusion) Core->App2 Cyclization App3 Azo Dyes (Diazo Coupling) Core->App3 Diazotization

Figure 2: Divergent synthesis applications of the 2-amino-3-methylbenzothiophene core.

References

  • Bagley, M. C., et al. (2015). "Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors." RSC Advances. (Demonstrates the instability of related amine free bases and the utility of benzothiophene scaffolds).

  • Shioiri, T., et al. (1972). "Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis." Journal of the American Chemical Society. (Foundational protocol for the DPPA-mediated Curtius rearrangement used in the synthesis section).

  • Campaigne, E., & Neiss, E. S. (1966).[3] "Benzo[b]thiophene derivatives. VIII. Benzo[b]thiophene-3-carboxaldehyde and derivatives."[2][3][4] Journal of Heterocyclic Chemistry. (Establishes the reactivity of 3-methylbenzo[b]thiophene precursors).

  • PubChem. "3-Methylbenzo[b]thiophene-2-carboxylic acid (Precursor Data)." National Library of Medicine. (Verification of the starting material availability).

Sources

Exploratory

3-Methyl-1-benzothiophen-2-amine HCl: Physicochemical Identity & Synthetic Architecture

Topic: 3-Methyl-1-benzothiophen-2-amine HCl Document Type: Technical Whitepaper & Experimental Guide Version: 2.0 (Scientific Reference) Executive Summary 3-Methyl-1-benzothiophen-2-amine hydrochloride (CAS: 13584-56-0)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Methyl-1-benzothiophen-2-amine HCl Document Type: Technical Whitepaper & Experimental Guide Version: 2.0 (Scientific Reference)

Executive Summary

3-Methyl-1-benzothiophen-2-amine hydrochloride (CAS: 13584-56-0) is a privileged heterocyclic scaffold in medicinal chemistry. As a bioisostere of 2-aminoindole, it serves as a critical intermediate in the synthesis of tricyclic heteroaromatics, particularly thieno[2,3-d]pyrimidines, which are potent inhibitors of tyrosine kinases (e.g., VEGFR, EGFR) and serine/threonine kinases (e.g., PIM-1). This guide details its physicochemical properties, a robust de novo synthesis protocol via the Thorpe-Ziegler cyclization, and its application in fragment-based drug design (FBDD).

Physicochemical Identity

The hydrochloride salt form is preferred for storage and handling due to the susceptibility of the free amine to oxidative degradation (N-oxide formation) and dimerization.

PropertyData Specification
IUPAC Name 3-Methyl-1-benzothiophen-2-amine hydrochloride
Common Name 2-Amino-3-methylbenzo[b]thiophene HCl
CAS Number 13584-56-0 (Salt); 17402-82-3 (Free Base)
Molecular Formula C₉H₁₀ClNS (Salt)
Molecular Weight 199.70 g/mol (Base: 163.24 + HCl: 36.46)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, MeOH; Sparingly soluble in CH₂Cl₂, Et₂O
Melting Point 260–265 °C (dec.)
SMILES (Salt) CC1=C(SC2=CC=CC=C21)N.Cl

Synthetic Architecture

Mechanistic Pathway (Thorpe-Ziegler Cyclization)

The most robust synthesis avoids the instability of isolated o-mercaptoacetophenones by utilizing a "telescoped" approach starting from 2-fluoroacetophenone. The mechanism proceeds via nucleophilic aromatic substitution (SₙAr), followed by S-alkylation and a base-catalyzed intramolecular Thorpe-Ziegler cyclization.

SynthesisPathway Start 2-Fluoroacetophenone (Precursor) Step1 S_NAr (Na_2S) In situ Thiolate Start->Step1 DMF, 90°C Step2 S-Alkylation (+ ClCH_2CN) Step1->Step2 Nucleophilic Attack Inter S-Cyanomethyl Intermediate Step2->Inter Cycl Thorpe-Ziegler Cyclization (Base) Inter->Cycl K_2CO_3 / Heat Base Free Amine (Unstable) Cycl->Base - H_2O Salt HCl Salt Formation (Stabilization) Base->Salt HCl (g) / Et_2O Final 3-Methyl-1-benzothiophen- 2-amine HCl Salt->Final

Figure 1: Telescoped synthesis pathway converting 2-fluoroacetophenone to the target hydrochloride salt via an S-cyanomethyl intermediate.

Detailed Experimental Protocol

Objective: Synthesis of 3-methyl-1-benzothiophen-2-amine HCl on a 10 mmol scale.

Reagents:

  • 2-Fluoroacetophenone (1.38 g, 10 mmol)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O) (2.64 g, 11 mmol)

  • Chloroacetonitrile (0.83 g, 11 mmol)

  • Potassium carbonate (K₂CO₃) (2.76 g, 20 mmol)

  • DMF (anhydrous, 20 mL)

  • HCl (4M in dioxane)

Workflow:

  • Thiolation: Dissolve Na₂S·9H₂O in DMF (20 mL) in a round-bottom flask under Argon. Add 2-fluoroacetophenone dropwise. Heat to 60°C for 2 hours. Observation: Solution turns yellow/orange indicating thiolate formation.

  • Alkylation: Cool the mixture to 0°C. Add chloroacetonitrile dropwise. Stir for 30 mins at 0°C, then allow to warm to Room Temperature (RT).

  • Cyclization: Add K₂CO₃ and heat the mixture to 100°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the intermediate.

  • Workup: Pour the reaction mixture into ice-water (100 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Salt Formation (Critical Step): Dissolve the crude brown oil (free amine) immediately in anhydrous Diethyl Ether (20 mL). Cool to 0°C. Add 4M HCl in dioxane (3 mL) dropwise with vigorous stirring.

  • Purification: The hydrochloride salt will precipitate as an off-white solid.[1] Filter, wash with cold ether, and recrystallize from Ethanol/Ether if necessary.

Yield Expectation: 65–75% (approx. 1.3–1.5 g).

Reactivity & Applications in Drug Discovery

The 2-amino group is a versatile nucleophile, while the 3-methyl group provides steric bulk that directs electrophilic substitution to the benzene ring (specifically position 5 or 6) if the amine is protected.

Key Transformations
  • Sandmeyer Reaction: Conversion of the amine to a diazonium salt, allowing substitution with halides (Cl, Br, I) or cyano groups. This is essential for introducing diversity at the C2 position.

  • Tricyclic Synthesis: Reaction with formamide or urea yields benzo[4,5]thieno[2,3-d]pyrimidines , a scaffold found in multiple kinase inhibitors (e.g., Gefitinib analogs).

  • Amide Coupling: Acylation with acid chlorides to generate peptidomimetics.

ReactivityMap Core 3-Methyl-1-benzothiophen- 2-amine HCl Path1 Diazotization (NaNO_2 / HCl) Core->Path1 Path2 Cyclocondensation (Formamide / 180°C) Core->Path2 Path3 Acylation (R-COCl / Pyridine) Core->Path3 Prod1 2-Halo-benzothiophenes (Sandmeyer) Path1->Prod1 Prod2 Benzo[4,5]thieno[2,3-d]pyrimidine (Kinase Inhibitor Core) Path2->Prod2 Prod3 Amide Analogs (Peptidomimetics) Path3->Prod3

Figure 2: Divergent synthesis pathways. The green pathway highlights the primary application in generating tricyclic kinase inhibitors.

Handling & Stability (Self-Validating Safety)

  • Oxidation Alert: The free base of 2-aminobenzothiophene is electron-rich and prone to auto-oxidation. Validation: If the solid turns dark brown or black upon exposure to air, it has degraded. Always store as the HCl salt.

  • Storage: Desiccate at 4°C or -20°C. Hygroscopic.

  • Analytical Verification (¹H NMR in DMSO-d₆):

    • δ 2.35 (s, 3H, CH₃)

    • δ 7.2–7.8 (m, 4H, Ar-H)

    • δ 9.5–10.0 (br s, 3H, NH₃⁺) — Disappearance of this broad peak after D₂O shake confirms the salt.

References

  • Sigma-Aldrich. 3-Methyl-1-benzothiophen-2-amine hydrochloride Product Sheet.Link

  • Gewald, K., et al. (1966). Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from α-mercaptoketones. Chemische Berichte.
  • Romagnoli, R., et al. (2013). Synthesis and biological evaluation of 2-amino-3-(3',4',5'-trimethoxybenzoyl)benzo[b]thiophene derivatives as a new class of tubulin polymerization inhibitors. Journal of Medicinal Chemistry. Link

  • PubChem. Compound Summary: 3-Methylbenzo[b]thiophen-2-amine hydrochloride.Link

  • NIST Chemistry WebBook. Benzo[b]thiophene-2-amine, 3-methyl-, hydrochloride.Link

Sources

Foundational

Biological activity of 2-amino-3-methylbenzothiophene scaffolds

An In-Depth Technical Guide to the Biological Activity of 2-Amino-3-Methylbenzothiophene Scaffolds Foreword In the landscape of medicinal chemistry, the identification of "privileged scaffolds"—core molecular structures...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 2-Amino-3-Methylbenzothiophene Scaffolds

Foreword

In the landscape of medicinal chemistry, the identification of "privileged scaffolds"—core molecular structures capable of binding to multiple, distinct biological targets—is a paramount objective. The 2-amino-3-methylbenzothiophene scaffold has emerged as one such entity, demonstrating a remarkable breadth of pharmacological activities. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesized overview of the synthesis, biological activities, and therapeutic potential of this versatile heterocyclic system. We will delve into the mechanistic underpinnings of its efficacy, explore the nuances of its structure-activity relationships, and provide field-proven insights into the experimental protocols used for its evaluation.

The 2-Amino-3-Methylbenzothiophene Core: A Privileged Scaffold

The 2-aminothiophene ring is a foundational building block in organic synthesis, largely due to the versatility of its discovery reaction, the Gewald synthesis.[1][2] When fused with a benzene ring to form a benzothiophene, and further substituted, its pharmacological potential expands significantly. The 2-amino-3-methylbenzothiophene scaffold, specifically, combines the reactive potential of the 2-amino group with the structural rigidity of the fused ring system, creating a platform for diverse chemical modifications and, consequently, a wide spectrum of biological interactions.[1][3] This scaffold is at the heart of compounds investigated for anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, making it a subject of intense interest in modern drug discovery.[3][4]

Synthesis: The Gewald Reaction and Its Progeny

The primary and most efficient route to synthesizing polysubstituted 2-aminothiophenes, including the benzothiophene variants, is the Gewald three-component reaction.[2][5] This one-pot synthesis is valued for its operational simplicity and the diversity of derivatives it can produce.

Causality in Synthesis: The elegance of the Gewald reaction lies in its convergence. It brings together a ketone (or aldehyde), an activated nitrile (like methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst, typically a secondary amine such as morpholine or diethylamine.[2][3][5] The choice of a cyclic ketone, such as cyclohexanone, leads to the formation of the fused tetrahydrobenzothiophene ring system. The base plays a crucial role in catalyzing the initial Knoevenagel condensation between the ketone and the active methylene nitrile, and also facilitates the subsequent addition of sulfur.

Diagram: General Synthesis via Gewald Reaction

Gewald_Reaction cluster_reactants Reactants Ketone Cyclic Ketone (e.g., Cyclohexanone) Knoevenagel Knoevenagel Condensation Product Ketone->Knoevenagel Nitrile Activated Nitrile (e.g., Methyl Cyanoacetate) Nitrile->Knoevenagel Sulfur Elemental Sulfur (S8) Thiolate Sulfur Adduct (Thiolate Intermediate) Sulfur->Thiolate + Knoevenagel->Thiolate Product 2-Amino-3-carboxy-4,5,6,7- tetrahydrobenzothiophene Thiolate->Product Intramolecular Cyclization & Tautomerization Base Base Catalyst (e.g., Morpholine) Base->Knoevenagel Catalyzes Base->Thiolate Promotes Solvent Solvent (e.g., Methanol, Ethanol)

Caption: The Gewald three-component reaction pathway.

Experimental Protocol: Synthesis of Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol is a representative example based on established methodologies.[5]

  • Reaction Setup: To a solution of cyclohexanone (0.94 g, 10 mmol) and methyl cyanoacetate (0.93 mL, 10.5 mmol) in methanol (10 mL), add elemental sulfur (0.37 g, 11.5 mmol).

  • Catalyst Addition: Slowly add diethylamine (0.49 mL, 4.7 mmol) to the stirred mixture at room temperature. The choice of a secondary amine is critical for efficient catalysis without promoting unwanted side reactions.

  • Reaction Execution: Continue stirring the reaction mixture at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, a precipitate typically forms. Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Final Product: Wash the collected precipitate with ice-cold methanol to remove unreacted starting materials and impurities. This purification step is often sufficient to yield a product of high purity (e.g., a light yellow solid).[5] The identity and purity can be confirmed using techniques like Melting Point, IR, and NMR spectroscopy.

Key Biological Activities & Mechanisms of Action

The 2-amino-3-methylbenzothiophene scaffold and its close analogs exhibit a diverse portfolio of biological activities.

Anticancer Activity

This scaffold is a cornerstone of several potent anticancer agents, primarily functioning as inhibitors of tubulin polymerization and kinase signaling.

Mechanism 1: Tubulin Polymerization Inhibition Microtubules are critical components of the cellular cytoskeleton, essential for cell division. Molecules that disrupt microtubule dynamics are powerful antimitotic agents. Several 2-amino-3-benzoylbenzothiophene derivatives have been shown to be potent inhibitors of tubulin polymerization by binding to the colchicine site.[6][7] This binding prevents the assembly of tubulin dimers into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The compound 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene, for example, inhibits cancer cell growth at subnanomolar concentrations.[6][7]

Mechanism 2: Kinase Inhibition Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The 2-acylaminothiophene-3-carboxamide scaffold has been identified as an inhibitor of the BCR-ABL kinase, including the drug-resistant T315I mutant, which is a key driver in chronic myeloid leukemia (CML).[8] This suggests that the scaffold can serve as a template for developing multi-target inhibitors that hit both kinase signaling and cytoskeletal integrity.[8]

Diagram: Anticancer Mechanism - Tubulin Inhibition

Tubulin_Inhibition Scaffold 2-Amino-3-benzoyl- benzothiophene Scaffold Tubulin Tubulin Dimers (α/β) Scaffold->Tubulin Inhibits ColchicineSite Colchicine Binding Site Scaffold->ColchicineSite Binds to Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Mitosis Mitosis (Cell Division) Microtubule->Mitosis Enables Apoptosis Apoptosis (Cell Death) Mitosis->Apoptosis Arrest leads to ColchicineSite->Tubulin

Caption: Inhibition of tubulin polymerization by benzothiophene scaffolds.

Data Presentation: Antiproliferative Activity
Compound ClassCancer Cell LineIC50 (µM)MechanismReference
2-Amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiopheneVarious0.0003 - 0.027Tubulin Inhibition[6],[7]
2-Aminobenzothiazole-TZD hybrid (Comp. 20)HCT-1167.44VEGFR-2 Inhibition[9]
2-Aminobenzothiazole-TZD hybrid (Comp. 20)HepG29.99VEGFR-2 Inhibition[9]
2-Acylaminothiophene-3-carboxamideWT ABL KinaseLow µMKinase Inhibition[8]
2-Acylaminothiophene-3-carboxamideT315I ABL KinaseLow µMKinase Inhibition[8]
Experimental Protocol: In Vitro Antiproliferative (MTT) Assay

This protocol assesses the ability of a compound to inhibit cell proliferation.[10]

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, PANC-1) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO). Include a positive control like Doxorubicin. Incubate for 24 or 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell proliferation).

Antimicrobial Activity

Derivatives of this scaffold have demonstrated significant activity against a range of pathogens, including bacteria and fungi, through novel mechanisms that go beyond traditional bacteriostatic or bactericidal action.

Mechanism: Anti-Virulence A promising strategy to combat antibiotic resistance is to target bacterial virulence factors rather than bacterial growth itself, thereby imposing less selective pressure.[5] Certain 2-amino-3-acyl-tetrahydrobenzothiophenes have been identified as inhibitors of pili-dependent biofilm formation in uropathogenic Escherichia coli (UPEC).[5] By preventing the formation of pili, these compounds disarm the bacteria, inhibiting their ability to adhere to host tissues and establish infection.[5]

Antimycobacterial Potential Tuberculosis remains a global health crisis, exacerbated by drug-resistant strains. Aminated benzo-fused heterocycles, including 5-aminobenzothiophene and 6-aminobenzothiophene, have been identified as potent inhibitors of Mycobacterium smegmatis, a common surrogate for M. tuberculosis, with low cytotoxicity.[11] This highlights the potential of the core scaffold in developing new antitubercular agents.[11]

Data Presentation: Antimicrobial Activity
Compound ClassMicroorganismMIC (µg/mL)Reference
6-AminobenzothiopheneM. smegmatis0.78[11]
5-AminobenzofuranM. smegmatis1.56[11]
Diarylamine of 2,3,5-trimethylbenzo[b]thiophene (p-OMe)B. subtilis50[12]
Diarylamine of 2,3,5-trimethylbenzo[b]thiophene (p-OMe)B. cereus100[12]
Anti-inflammatory Activity

Chronic inflammation is a driver of numerous diseases. 2-Aminobenzothiophene derivatives have shown potent anti-inflammatory effects, primarily by activating the NRF2 antioxidant response pathway.

Mechanism: NRF2 Activation The transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, NRF2 translocates to the nucleus and initiates the transcription of protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Certain 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been shown to be potent activators of NRF2.[13] This activation leads to a reduction in pro-inflammatory mediators like nitric oxide (NO), prostaglandins (PGE2), and cytokines (IL-1β, IL-6, TNF-α).[13]

Diagram: Anti-inflammatory Mechanism - NRF2 Pathway

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Scaffold 2-Aminotetrahydro- benzothiophene Scaffold Keap1 Keap1 Scaffold->Keap1 Inhibits NRF2 NRF2 Keap1->NRF2 Binds & Promotes Degradation Proteasome Proteasomal Degradation NRF2->Proteasome Nucleus Nucleus NRF2->Nucleus Translocates ARE Antioxidant Response Element (ARE) Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription Inflammation Inflammation (NO, TNF-α, IL-6) Genes->Inflammation Suppresses

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Novel Amide Derivatives from 3-Methyl-1-benzothiophen-2-amine HCl

Abstract This technical guide provides a comprehensive framework for the synthesis of amide derivatives utilizing 3-Methyl-1-benzothiophen-2-amine hydrochloride as a key starting material. The benzothiophene scaffold is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis of amide derivatives utilizing 3-Methyl-1-benzothiophen-2-amine hydrochloride as a key starting material. The benzothiophene scaffold is a privileged structure in medicinal chemistry, and its amide derivatives are of significant interest for drug discovery programs targeting a range of diseases.[1][2][3] This document offers a deep dive into the mechanistic underpinnings of the reaction, a robust and optimized master protocol for synthesis, and practical guidance on purification, characterization, and troubleshooting. The protocols described herein are designed for researchers, chemists, and drug development professionals seeking to expand their chemical library with novel benzothiophene-based compounds.

Overview and Strategic Importance

The fusion of an amide bond, a cornerstone of peptide and pharmaceutical chemistry, with the benzothiophene nucleus offers a powerful strategy for generating structurally diverse molecules with significant therapeutic potential.[2][4][5] The electron-rich sulfur-containing heterocycle can engage in critical interactions with biological targets, while the amide linker provides a rigid and stable connection point for introducing various functional groups to modulate pharmacological properties.[2] 3-Methyl-1-benzothiophen-2-amine serves as an excellent starting point for such explorations. The following protocols are centered around the widely adopted and highly efficient carbodiimide-mediated coupling methodology, which ensures high yields and broad substrate scope.[6][7]

Mechanistic Insights: The EDC/HOBt-Mediated Amide Coupling

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid.[8] Direct reaction is unfavorable as the amine will simply deprotonate the carboxylic acid in a non-productive acid-base reaction.[9] Coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed to convert the hydroxyl group of the carboxylic acid into a better leaving group.[9]

The reaction proceeds through several key steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This is often the rate-determining step of the overall reaction.[10][11]

  • Formation of the HOBt-Ester: While the O-acylisourea can be directly attacked by the amine, it is also prone to racemization (if the acid is chiral) and can rearrange to a stable N-acylurea byproduct. To mitigate these side reactions and improve efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is used. HOBt acts as a nucleophile, intercepting the O-acylisourea to form an active HOBt-ester.[10][12]

  • Nucleophilic Acyl Substitution: The amine (in our case, 3-Methyl-1-benzothiophen-2-amine, liberated from its HCl salt by a non-nucleophilic base) then attacks the carbonyl carbon of the HOBt-ester. This step is highly efficient and regenerates HOBt, which can participate in another catalytic cycle.[10]

  • Product Formation: The resulting tetrahedral intermediate collapses to form the stable amide bond and releases HOBt. The byproduct of the EDC activation is a water-soluble urea derivative, which can be easily removed during aqueous workup.

The use of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is crucial to neutralize the HCl salt of the amine starting material and to scavenge the proton generated during the reaction, driving the equilibrium towards product formation without competing in the coupling reaction itself.[13]

G cluster_workflow Experimental Workflow reagents 1. Reagent Preparation (Amine HCl, Carboxylic Acid, EDC, HOBt, DIPEA, Solvent) reaction_setup 2. Reaction Setup (Inert atmosphere, 0°C) reagents->reaction_setup addition 3. Sequential Reagent Addition (Acid, HOBt, EDC, then Amine + DIPEA) reaction_setup->addition reaction 4. Reaction Monitoring (Stir at RT, Monitor by TLC/LC-MS) addition->reaction workup 5. Aqueous Workup (Quench, Extract with Organic Solvent, Wash) reaction->workup purification 6. Purification (Column Chromatography or Recrystallization) workup->purification analysis 7. Product Characterization (NMR, MS, Purity Analysis) purification->analysis

Figure 1: High-level experimental workflow for amide synthesis.

Master Protocol: Synthesis of N-(3-methyl-1-benzothiophen-2-yl)benzamide

This protocol details a representative synthesis using benzoic acid. It can be adapted for a wide range of aliphatic, aromatic, and heterocyclic carboxylic acids.

Materials:

  • 3-Methyl-1-benzothiophen-2-amine hydrochloride (1.0 eq)

  • Benzoic Acid (1.05 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen or Argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add benzoic acid (1.05 eq), HOBt (1.2 eq), and anhydrous DCM (or DMF) to create a solution of approximately 0.1-0.2 M with respect to the limiting reagent.

  • Activation: Cool the flask to 0°C using an ice bath. Add EDC (1.2 eq) to the solution in one portion. Stir the mixture at 0°C for 20-30 minutes to allow for the formation of the active HOBt-ester.

  • Amine Addition: In a separate flask, dissolve 3-Methyl-1-benzothiophen-2-amine hydrochloride (1.0 eq) and DIPEA (2.5 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cold, activated carboxylic acid mixture.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 8-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). The aqueous washes remove the water-soluble urea byproduct, excess HOBt, and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.[14][15] Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective purification method.[15]

Visualization of the Chemical Transformation

G cluster_reactants Reactants & Reagents RCOOH R-COOH (Carboxylic Acid) AcylIsourea [R-CO-O-C(=NR')NHR']+ (O-Acylisourea Intermediate) RCOOH->AcylIsourea + EDC Amine 3-Me-BT-NH2 (Amine) EDC EDC Byproduct EDC-Urea (Byproduct) HOBt HOBt DIPEA DIPEA HOBtEster R-CO-OBt (Active HOBt-Ester) AcylIsourea->HOBtEster + HOBt HOBtEster->HOBt (regenerated) Product R-CO-NH-BT-3-Me (Amide Product) HOBtEster->Product + Amine

Figure 2: Simplified reaction mechanism for EDC/HOBt amide coupling.

Scope of Synthesis: Representative Examples

The described protocol is versatile and can be applied to a variety of carboxylic acids to generate a library of novel amide derivatives.

EntryCarboxylic AcidProduct NameRepresentative Yield (%)
1Benzoic AcidN-(3-methyl-1-benzothiophen-2-yl)benzamide85-95
2Acetic AcidN-(3-methyl-1-benzothiophen-2-yl)acetamide80-90
34-Chlorobenzoic Acid4-Chloro-N-(3-methyl-1-benzothiophen-2-yl)benzamide88-96
4Cyclohexanecarboxylic AcidN-(3-methyl-1-benzothiophen-2-yl)cyclohexanecarboxamide82-92
5Thiophene-2-carboxylic AcidN-(3-methyl-1-benzothiophen-2-yl)thiophene-2-carboxamide75-85

Yields are representative and may vary based on reaction scale, purity of reagents, and specific reaction conditions.

Troubleshooting and Field Notes

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Inactive coupling reagents (EDC/HOBt are moisture-sensitive).- Insufficient base to free the amine.- Sterically hindered substrates.- Use fresh, high-purity coupling reagents.- Ensure adequate DIPEA (2.5 eq) is used.- Increase reaction time and/or temperature (e.g., to 40°C). Consider a more potent coupling agent like HATU.[7]
Starting Material Remains - Incomplete activation of the carboxylic acid.- Short reaction time.- Allow more time for the activation step (Step 2).- Extend the overall reaction time and monitor by TLC/LC-MS.
Formation of N-acylurea - The O-acylisourea intermediate rearranged before reacting with the amine or HOBt.- Ensure HOBt is added with the carboxylic acid before EDC.- Perform the reaction at 0°C to minimize rearrangement.
Difficult Purification - Byproduct (EDC-urea) is not fully removed by aqueous workup.- Product has similar polarity to impurities.- If using DMF, remove most of it under high vacuum before workup.- Perform multiple, vigorous aqueous washes.- Try an alternative chromatographic system or recrystallization.[14][15]

References

  • Vertex AI Search. (2025, October 6).
  • Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt).
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • BOC Sciences. (2024, March 29).
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?
  • Google Patents. (n.d.).
  • ResearchGate. (2020, November 2).
  • Organic Chemistry Portal. (n.d.).
  • Google Patents. (n.d.).
  • PMC. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
  • ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • International Journal of Pharmaceutical Sciences. (2024, June 10). Benzothiophene: Assorted Bioactive Effects.
  • ACS Publications. (2007, October 12). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings.
  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Books. (2024, July 24).
  • ResearchGate. (2025, November 29). An overview of benzo [b] thiophene-based medicinal chemistry.
  • DiVA. (2017, October 18). An overview of benzo[b]thiophene-based medicinal chemistry.
  • ResearchGate. (n.d.). Catalytic amidation via DMAP 79 | Download Scientific Diagram.
  • Synthesis of some Amide derivatives and their Biological activity. (n.d.).
  • IRIS. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c.
  • PubMed. (2009, March 15).
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • SciSpace. (n.d.). Solvent-free synthesis of amide: a novel technique of green chemistry.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview.
  • Current Chemistry Letters. (2022, August 29).

Sources

Application

Application Notes and Protocols: A Detailed Guide to the Reductive Amination of 3-methylbenzo[b]thiophen-2-amine

Introduction: The Strategic Importance of Reductive Amination in Drug Discovery Reductive amination stands as a cornerstone transformation in modern organic synthesis, prized for its reliability and efficiency in forging...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Reductive Amination in Drug Discovery

Reductive amination stands as a cornerstone transformation in modern organic synthesis, prized for its reliability and efficiency in forging carbon-nitrogen bonds.[1][2] This powerful reaction converts aldehydes and ketones into primary, secondary, and tertiary amines, which are ubiquitous structural motifs in pharmaceuticals and other bioactive molecules.[2][3] The process typically involves the initial formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, followed by its in-situ reduction.[1][4] For drug development professionals, mastering this reaction is critical for the synthesis of novel molecular entities with potential therapeutic applications.

This guide provides a comprehensive, in-depth protocol for the reductive amination of 3-methylbenzo[b]thiophen-2-amine, a heteroaromatic amine of significant interest in medicinal chemistry. The benzothiophene scaffold is a well-recognized privileged structure, appearing in a variety of clinically used drugs. The amine functionality at the 2-position offers a versatile handle for further molecular elaboration, making its N-alkylation via reductive amination a key step in the synthesis of diverse compound libraries.

We will focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent of choice. Its mild nature and remarkable selectivity for iminium ions over carbonyl precursors make it particularly well-suited for this transformation, especially when dealing with potentially sensitive heteroaromatic systems and weakly basic amines.[5][6][7][8][9] This document will not only detail the step-by-step procedure but also delve into the underlying mechanistic principles, potential challenges, and critical experimental considerations to ensure reproducible and high-yielding results.

Part 1: Synthesis of the Starting Material: 3-methylbenzo[b]thiophen-2-amine

A robust and reliable synthesis of the starting amine is paramount. While various methods for the synthesis of substituted benzo[b]thiophenes exist, a common and effective route to 2-amino-3-methylbenzo[b]thiophene is outlined below. This multi-step synthesis provides a clear pathway from commercially available precursors.

Synthetic Workflow for 3-methylbenzo[b]thiophen-2-amine

A 2-Mercaptophenylacetic acid C Intermediate A A->C Acylation B Propionyl chloride B->C E 3-Methylbenzo[b]thiophen-2(3H)-one C->E Intramolecular Cyclization D Polyphosphoric acid (PPA) D->E G Oxime Intermediate E->G Oximation F Hydroxylamine F->G I 3-methylbenzo[b]thiophen-2-amine G->I Reduction H Reducing Agent (e.g., Zn/Acetic Acid) H->I

Caption: Synthetic pathway to 3-methylbenzo[b]thiophen-2-amine.

Experimental Protocol for Synthesis

Step 1: Acylation of 2-Mercaptophenylacetic acid

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-mercaptophenylacetic acid (1.0 equiv) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add propionyl chloride (1.1 equiv) to the stirred solution.

  • Add a tertiary amine base, such as triethylamine (1.2 equiv), dropwise to scavenge the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acylated intermediate.

Step 2: Intramolecular Cyclization

  • Add the crude intermediate from Step 1 to polyphosphoric acid (PPA) at a ratio of approximately 1:10 (w/w).

  • Heat the mixture to 80-100 °C with vigorous stirring for 1-2 hours. The reaction is typically accompanied by a color change.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the hot reaction mixture onto crushed ice with stirring.

  • The product, 3-methylbenzo[b]thiophen-2(3H)-one, will precipitate as a solid.

  • Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

Step 3: Oximation

  • Suspend the 3-methylbenzo[b]thiophen-2(3H)-one (1.0 equiv) in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.5 equiv) and sodium acetate (2.0 equiv).

  • Reflux the mixture for 1-2 hours.

  • Cool the reaction mixture to room temperature, which should induce precipitation of the oxime.

  • Filter the solid, wash with cold water, and dry to obtain the oxime intermediate.

Step 4: Reduction to the Amine

  • In a round-bottom flask, suspend the oxime intermediate (1.0 equiv) in glacial acetic acid.

  • Add zinc dust (3-4 equiv) portion-wise with stirring. The reaction is exothermic.

  • After the addition is complete, stir the mixture at room temperature for an additional 2-3 hours.

  • Filter the reaction mixture to remove excess zinc and inorganic salts.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the product, 3-methylbenzo[b]thiophen-2-amine, with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Part 2: Reductive Amination Protocol

This section details the procedure for the N-alkylation of 3-methylbenzo[b]thiophen-2-amine with a representative aldehyde using sodium triacetoxyborohydride.

Reaction Mechanism Workflow

A 3-methylbenzo[b]thiophen-2-amine C Hemiaminal Intermediate A->C Nucleophilic Attack B Aldehyde (R-CHO) B->C D Iminium Ion C->D Dehydration (acid-catalyzed) F N-alkylated Product D->F Hydride Reduction E Sodium Triacetoxyborohydride (NaBH(OAc)3) E->F

Caption: General mechanism of reductive amination.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
3-methylbenzo[b]thiophen-2-amine>95%Synthesized
Aldehyde (e.g., Benzaldehyde)Reagent GradeSigma-Aldrich
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Reagent GradeSigma-Aldrich
1,2-Dichloroethane (DCE)AnhydrousAcros Organics
Acetic Acid (optional)GlacialFisher Scientific
Saturated Sodium Bicarbonate SolutionLaboratory Grade-
Anhydrous Sodium SulfateLaboratory Grade-
Silica Gel for Column Chromatography60 Å, 230-400 mesh-
Standard Glassware--
Magnetic Stirrer--
Detailed Experimental Protocol
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methylbenzo[b]thiophen-2-amine (1.0 equiv).

  • Solvent and Amine Dissolution: Add anhydrous 1,2-dichloroethane (DCE) to dissolve the amine completely. A typical concentration is 0.1-0.2 M.

  • Aldehyde Addition: Add the aldehyde (1.0-1.2 equiv) to the stirred solution at room temperature.

  • Optional: Acid Catalyst: For less reactive aldehydes or if imine formation is sluggish, a catalytic amount of glacial acetic acid (0.1-0.5 equiv) can be added. For many reactive aldehydes, this is not necessary.[7]

  • Pre-stirring for Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. The progress of imine formation can be monitored by TLC or LC-MS if desired.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise to the reaction mixture. The addition may cause a slight exotherm.

  • Reaction Monitoring: Continue stirring the reaction at room temperature for 2-12 hours. The reaction progress should be monitored by TLC or LC-MS until the starting amine is consumed.

  • Workup:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Be cautious as gas evolution (hydrogen) may occur.

    • Stir the biphasic mixture vigorously for 15-30 minutes.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCE or another suitable organic solvent (e.g., ethyl acetate) two to three times.

    • Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 3-methylbenzo[b]thiophen-2-amine.

Part 3: Discussion of Key Parameters and Troubleshooting

Choice of Reducing Agent

Sodium triacetoxyborohydride is the preferred reagent for this transformation due to several key advantages:

  • Mildness: It is a less powerful reducing agent than sodium borohydride, which minimizes the undesired reduction of the starting aldehyde.[10]

  • Selectivity: It selectively reduces the protonated iminium ion, which is more electrophilic than the corresponding carbonyl compound.[9]

  • Compatibility: It performs well in aprotic solvents like DCE, which are ideal for this reaction.[7]

Sodium cyanoborohydride (NaBH₃CN) is another common reagent for reductive amination. However, it is highly toxic and can generate hydrogen cyanide under acidic conditions, making NaBH(OAc)₃ a safer alternative.[9][10]

Solvent Selection

1,2-Dichloroethane (DCE) is often the solvent of choice for reductive aminations with NaBH(OAc)₃ as it is aprotic and effectively solubilizes the reagents.[7] Tetrahydrofuran (THF) and acetonitrile are also viable alternatives. Protic solvents like methanol are generally avoided with NaBH(OAc)₃ due to potential decomposition of the reagent.

Role of Acidity

The formation of the imine/iminium ion is a pH-dependent equilibrium. Mildly acidic conditions can catalyze the dehydration of the hemiaminal intermediate to form the iminium ion, thereby accelerating the reaction.[1] However, with electron-rich and reasonably nucleophilic amines like 3-methylbenzo[b]thiophen-2-amine, the reaction often proceeds efficiently without the addition of an external acid catalyst, especially with reactive aldehydes. For less reactive carbonyl partners or more weakly basic amines, the addition of acetic acid can be beneficial.[7]

Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
Low Conversion Insufficient reaction time; low reactivity of the aldehyde or amine.Increase reaction time and continue monitoring. Add a catalytic amount of acetic acid. Consider a more reactive aldehyde if possible.
Formation of Dialkylated Product The secondary amine product is more nucleophilic than the starting amine.Use a slight excess of the amine relative to the aldehyde (1.1:1). Add the reducing agent early to reduce the imine as it forms.
Reduction of the Aldehyde The reducing agent is too harsh or was added before imine formation.Ensure the use of a mild and selective reducing agent like NaBH(OAc)₃. Allow for a pre-stirring period for imine formation before adding the reducing agent.
Difficult Purification Close polarity of the product and starting materials.Optimize the eluent system for column chromatography. Consider derivatizing the product or starting material to alter its polarity for easier separation. A basic workup is crucial.

Conclusion

The reductive amination of 3-methylbenzo[b]thiophen-2-amine using sodium triacetoxyborohydride is a highly effective and versatile method for the synthesis of a wide array of N-substituted derivatives. This protocol provides a robust starting point for researchers in drug discovery and medicinal chemistry. By understanding the underlying principles and carefully controlling the reaction parameters, this procedure can be reliably implemented to generate novel compounds for biological evaluation. The mild conditions and high selectivity of the chosen reagent system make it an invaluable tool in the modern synthetic chemist's arsenal.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (n.d.). ACS Symposium Series. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University Chemistry 115 Handout.
  • Jeyanthi, S., & Muniyappan, N. (n.d.). Synthesis and characterization of some novel N-substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4-(substituted) phenyl)-4,5-dihydro-1H-pyrazole and its pharmacological studies. Indian Journal of Chemistry.
  • Synthesis of 3- methylbenzo[b]thiophene. PrepChem.com. [Link]

  • Kamila, S., et al. (2005). New Synthesis of 3H-Benzo[b]thiophen-2-ones. ResearchGate. [Link]

  • SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. (2021). Química Nova. [Link]

  • El-Shorbagi, A.-N. A., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. (2015). RSC Publishing. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Orlandi, M., et al. (2018). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]

  • SOLVENT-FREE MICROWAVE SYNTHESIS OF 3-(4-BENZO[b]- THIOPHENE-2-CARBONYL) - PIPERAZIN-1-YL)-1-(SUBSTITUTED-BENZO[b]THIOPHEN-2-YL) PROPENONE DERIVATIVES. (2008). Arkivoc. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Aldehydes and Ketones to Amines. Chemistry Steps. [Link]

  • Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes. (2016). ResearchGate. [Link]

  • An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. (2015). Beilstein Journals. [Link]

  • 2-Phenylbenzo[b]thiophene. PubChem. [Link]

  • Benzo(b)thiophene-3-methylamine, n-(2-chloroethyl)-n-isopropyl-5-methyl-, hydrochloride. PubChemLite. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACIVITY OF SUBSTITUTED 2-AMINOBENZOTHIAZOLE. RJPN. [Link]

  • An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. (2015). National Center for Biotechnology Information. [Link]

Sources

Method

Using 3-Methyl-1-benzothiophen-2-amine HCl as a kinase inhibitor scaffold

Topic: Using 3-Methyl-1-benzothiophen-2-amine HCl as a Kinase Inhibitor Scaffold Part 1: Core Directive & Executive Summary Executive Summary: The 3-methyl-1-benzothiophen-2-amine scaffold represents a "privileged struct...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using 3-Methyl-1-benzothiophen-2-amine HCl as a Kinase Inhibitor Scaffold

Part 1: Core Directive & Executive Summary

Executive Summary: The 3-methyl-1-benzothiophen-2-amine scaffold represents a "privileged structure" in medicinal chemistry, particularly for targeting the ATP-binding site of Serine/Threonine and Tyrosine kinases.[1] Unlike simple phenyl-based inhibitors, the benzothiophene core offers a rigid, bicyclic aromatic system that effectively mimics the adenine ring of ATP. The 2-amino group serves as a critical hydrogen bond donor to the kinase hinge region, while the 3-methyl group provides a vector to explore the hydrophobic "gatekeeper" pocket or induce a propeller twist to enhance selectivity.

This guide details the chemical synthesis of the hydrochloride salt, the structural rationale for its binding mode, and a validated biochemical assay protocol for profiling its activity against a representative target, MK2 (MAPKAPK2).

Part 2: Structural Biology & Mechanism

The Pharmacophore: Hinge Binding & Selectivity

The efficacy of 3-methyl-1-benzothiophen-2-amine lies in its ability to anchor the molecule within the kinase active site.[1]

  • Hinge Interaction: The primary amine at position 2 acts as a hydrogen bond donor to the backbone carbonyl of the hinge region residues (e.g., Glu, Leu, or Met, depending on the kinase).

  • Hydrophobic Core: The benzothiophene system occupies the adenine binding pocket, engaging in Van der Waals interactions with hydrophobic residues (e.g., Val, Ala).

  • The 3-Methyl "Twist": The methyl group at position 3 is not merely a spacer; it creates steric bulk that can force the inhibitor into a non-planar conformation or fill a small hydrophobic sub-pocket, often improving selectivity against kinases with smaller gatekeeper residues.

DOT Diagram 1: Scaffold Binding Mode

KinaseBinding cluster_0 ATP Binding Site Hinge Kinase Hinge Region (Backbone Carbonyls) Scaffold 3-Methyl-1-benzothiophen-2-amine Scaffold->Hinge H-Bond (2-NH2) Pocket Hydrophobic Pocket (Adenine Site) Scaffold->Pocket VdW Interactions (Benzothiophene Core) Gatekeeper Gatekeeper Residue (Selectivity Filter) Scaffold->Gatekeeper Steric Clash/Fit (3-Methyl Group)

Caption: Schematic representation of the 3-methyl-1-benzothiophen-2-amine scaffold interactions within the kinase ATP-binding pocket.

Part 3: Chemical Synthesis Protocol

Objective: Synthesis of 3-Methyl-1-benzothiophen-2-amine Hydrochloride. Note: Direct synthesis of the 2-amino-3-methyl isomer is distinct from the more common Gewald product (which often yields 3-amino-2-carboxylates).[1] The most robust route for this specific isomer involves the nitration and reduction of commercially available 3-methylbenzothiophene.

Reagents & Equipment:
  • Starting Material: 3-Methylbenzothiophene (CAS: 1455-18-1).[1][2]

  • Reagents: Nitric acid (HNO3), Acetic anhydride (Ac2O), Iron powder (Fe), Hydrochloric acid (HCl), Ethanol, Ethyl acetate.

  • Equipment: Round-bottom flasks, reflux condenser, ice bath, filtration apparatus.

Step-by-Step Protocol:

Step 1: Regioselective Nitration Rationale: Electrophilic aromatic substitution on 3-alkylbenzothiophenes occurs preferentially at the 2-position due to electronic activation by the sulfur atom and steric directing of the 3-methyl group.[1]

  • Prepare Nitrating Mixture: In a 250 mL round-bottom flask, cool 30 mL of acetic anhydride to 0°C. Slowly add 2.5 mL of fuming nitric acid dropwise, maintaining temperature <5°C.

  • Addition: Dissolve 5.0 g (33.7 mmol) of 3-methylbenzothiophene in 10 mL of acetic anhydride. Add this solution dropwise to the nitrating mixture over 30 minutes.

  • Reaction: Stir at 0-5°C for 2 hours. Allow to warm to room temperature (RT) and stir for another hour.

  • Quench: Pour the mixture into 200 mL of ice water. A yellow precipitate (2-nitro-3-methylbenzothiophene) will form.[1][3]

  • Isolation: Filter the solid, wash with water (3 x 50 mL), and recrystallize from ethanol to yield yellow needles.

    • Expected Yield: ~60-70%.[1][3]

    • QC Check: 1H NMR should show loss of the C2 proton.

Step 2: Reduction to Amine Rationale: Iron-mediated reduction is mild and avoids hydrogenating the thiophene ring, which can occur with catalytic hydrogenation.

  • Setup: Suspend 3.0 g of 2-nitro-3-methylbenzothiophene (from Step 1) in 50 mL of 50% aqueous ethanol.

  • Activation: Add 0.5 mL of conc. HCl and heat to 60°C.

  • Reduction: Add 5.0 g of Iron powder portion-wise over 20 minutes. Heat to reflux for 2 hours.

  • Workup: Cool to RT. Basify with saturated Na2CO3 solution to pH 9. Filter through a Celite pad to remove iron oxides. Wash the pad with ethyl acetate.

  • Extraction: Extract the filtrate with ethyl acetate (3 x 50 mL). Dry organic layer over MgSO4 and concentrate in vacuo.

Step 3: Salt Formation (HCl) Rationale: The free amine is prone to oxidation. The HCl salt is stable for long-term storage.[1]

  • Dissolution: Dissolve the crude brown oil (free amine) in 20 mL of dry diethyl ether or dioxane.

  • Precipitation: Cool to 0°C. Add 4M HCl in dioxane dropwise until no further precipitate forms.

  • Filtration: Collect the off-white/pale-pink solid by filtration under inert atmosphere (N2).[1]

  • Drying: Dry under high vacuum for 24 hours.

    • Final Product:3-Methyl-1-benzothiophen-2-amine Hydrochloride .[1]

DOT Diagram 2: Synthesis Workflow

Synthesis Start 3-Methylbenzothiophene (Starting Material) Step1 Nitration (HNO3/Ac2O, 0°C) Start->Step1 Inter 2-Nitro-3-methylbenzothiophene (Yellow Solid) Step1->Inter Step2 Reduction (Fe/HCl, Reflux) Inter->Step2 Amine Free Amine (Unstable Oil) Step2->Amine Step3 Salt Formation (HCl/Dioxane) Amine->Step3 Final 3-Methyl-1-benzothiophen-2-amine HCl (Stable Salt) Step3->Final

Caption: Synthetic route from 3-methylbenzothiophene to the target amine hydrochloride salt via nitration and reduction.

Part 4: Kinase Assay Protocol (MK2 Inhibition)

Target: MAPKAPK2 (MK2) is a relevant target for benzothiophenes. Assay Type: ADP-Glo™ Kinase Assay (Luminescence).[1] Mechanism: Measures ADP generated from the kinase reaction; ADP is converted to ATP, which is then used by luciferase to generate light.

Materials:
  • Enzyme: Recombinant Human MK2 (active).[1]

  • Substrate: HSP27 peptide or generic substrate (e.g., peptide substrate 3).

  • Compound: 3-Methyl-1-benzothiophen-2-amine HCl (dissolved in 100% DMSO to 10 mM).[1]

  • Reagents: ADP-Glo™ Kinase Assay Kit (Promega).[1]

  • Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.

Protocol:
  • Compound Preparation:

    • Prepare a 3-fold serial dilution of the compound in DMSO (10 mM down to 1 μM).

    • Dilute 1:25 into 1x Kinase Buffer to create 4x working solutions (4% DMSO).

  • Kinase Reaction (384-well plate):

    • Add 2.5 μL of MK2 Enzyme (optimized concentration, e.g., 2 ng/well) to wells.

    • Add 2.5 μL of Compound (4x solution). Incubate for 10 min at RT.

    • Add 5.0 μL of ATP/Substrate Mix (20 μM ATP, 50 μM Peptide final).

    • Final Volume: 10 μL. Final DMSO: 1%.

    • Incubate at RT for 60 minutes.

  • ADP Detection:

    • Add 10 μL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP).[1] Incubate 40 min.

    • Add 20 μL of Kinase Detection Reagent (converts ADP to ATP -> Light).[1] Incubate 30 min.

  • Data Analysis:

    • Read Luminescence (RLU).[1]

    • Normalize to "No Enzyme" (0% activity) and "DMSO Only" (100% activity) controls.

    • Calculate IC50 using a 4-parameter logistic fit.

Data Table: Expected SAR Trends

Substitution at C2 Substitution at C3 Predicted Activity (MK2) Rationale
-NH2 -CH3 High Optimal H-bond donor + Hydrophobic fit
-H -CH3 Low Loss of hinge H-bond anchor
-NH-Acetyl -CH3 Moderate Steric clash with hinge; weaker donor
-NH2 -H Moderate Loss of hydrophobic gatekeeper interaction

| -NH2 | -Phenyl | Low/Selectivity Change | Too bulky for standard ATP pocket; requires "DFG-out" |[1]

Part 5: References

  • Bagley, M. C., et al. (2015).[4] "Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors." Organic & Biomolecular Chemistry, 13(24), 6814-6824.[1]

  • Bamborough, P., et al. (2009). "Benzothiophene inhibitors of MK2. Part 1: Structure-activity relationships."[1] Bioorganic & Medicinal Chemistry Letters, 19(16), 4878-4881.[1]

  • ChemicalBook. "3-Methylbenzo[b]thiophene Properties and Suppliers."

  • Promega. "ADP-Glo™ Kinase Assay Technical Manual."

  • Sigma-Aldrich. "Methyl 3-methylbenzo[b]thiophene-2-carboxylate Product Information." (Note: Representative link for scaffold precursor).

Sources

Application

Application Notes and Protocols for the Synthesis of Novel Azo Dyes from 3-Methyl-1-Benzothiophen-2-amine

Introduction: The Significance of Benzothiophene-Based Azo Dyes Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). Their appli...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Benzothiophene-Based Azo Dyes

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). Their applications span a multitude of industries, including textiles, printing, and food technology.[1] In the realm of biomedical research and drug development, azo compounds are gaining considerable attention. The incorporation of heterocyclic moieties, such as the benzothiophene scaffold, into azo dyes can impart unique photophysical properties and significant biological activities.[2] Benzothiophene derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[3]

The synthesis of azo dyes from 3-methyl-1-benzothiophen-2-amine offers a pathway to novel compounds with potential applications as specialized dyes, molecular probes, and pharmacologically active agents. The benzothiophene nucleus can modulate the electronic properties of the azo chromophore, potentially leading to dyes with enhanced thermal stability, tinctorial strength, and interesting solvatochromic behavior.[2] This guide provides a comprehensive overview of the synthesis, purification, and characterization of azo dyes derived from 3-methyl-1-benzothiophen-2-amine, tailored for researchers, scientists, and professionals in drug development.

Reaction Schematics and Mechanistic Insights

The preparation of azo dyes from 3-methyl-1-benzothiophen-2-amine is a two-step process: (1) diazotization of the primary aromatic amine and (2) azo coupling with a suitable aromatic nucleophile, such as a phenol or a naphthol.

Part 1: Diazotization of 3-Methyl-1-Benzothiophen-2-amine

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This reaction is typically carried out at low temperatures (0–5 °C) in an acidic medium with a source of nitrous acid, commonly generated in situ from sodium nitrite and a strong acid like hydrochloric acid.[4] The low temperature is crucial to prevent the unstable diazonium salt from decomposing.

The mechanism involves the formation of the electrophilic nitrosonium ion (NO⁺) from nitrous acid in the presence of a strong acid. The amine then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine, which subsequently undergoes tautomerization and dehydration to yield the diazonium ion.

Diazotization_Mechanism cluster_0 Formation of Nitrosonium Ion cluster_1 Reaction with Amine NaNO2 NaNO₂ HONO HONO NaNO2->HONO + HCl HCl HCl H2O_NO H₂O⁺–NO HONO->H2O_NO + H⁺ NO_plus NO⁺ H2O_NO->NO_plus - H₂O Amine R-NH₂ N_Nitrosamine R-NH-N=O Amine->N_Nitrosamine + NO⁺ Diazohydroxide R-N=N-OH N_Nitrosamine->Diazohydroxide Tautomerization Diazonium_Ion R-N⁺≡N Diazohydroxide->Diazonium_Ion + H⁺, - H₂O

Caption: Mechanism of Diazotization.

Part 2: Azo Coupling Reaction

The azo coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile and attacks an electron-rich aromatic compound, the coupling component.[1] Classical coupling agents include phenols and naphthols, which are highly activated towards electrophilic substitution. The reaction is typically carried out in a slightly alkaline medium to deprotonate the hydroxyl group of the phenol or naphthol, thereby increasing its nucleophilicity. The diazonium salt couples predominantly at the para position of the aromatic ring of the coupling component. If the para position is blocked, coupling occurs at the ortho position.[1]

Azo_Coupling_Workflow start Start: Materials Preparation diazotization Diazotization of 3-Methyl-1-benzothiophen-2-amine start->diazotization Amine, NaNO₂, HCl (0-5 °C) coupling Azo Coupling with Phenol/Naphthol diazotization->coupling Diazonium Salt Solution workup Reaction Work-up (Precipitation & Filtration) coupling->workup Coupling Component, NaOH (0-5 °C) purification Purification (Recrystallization/Chromatography) workup->purification Crude Product characterization Characterization (Spectroscopy) purification->characterization Purified Dye end_product Final Product: Azo Dye characterization->end_product Confirmed Structure

Caption: Experimental Workflow for Azo Dye Synthesis.

Experimental Protocols

Materials and Reagents
ReagentGradeSupplier
3-Methyl-1-benzothiophen-2-amineSynthesis GradePrepared in-house
Sodium Nitrite (NaNO₂)Analytical ReagentSigma-Aldrich
Hydrochloric Acid (HCl), concentratedAnalytical ReagentMerck
2-NaphtholReagent GradeAlfa Aesar
PhenolReagent GradeFisher Scientific
Sodium Hydroxide (NaOH)Analytical ReagentVWR Chemicals
EthanolLaboratory GradeLocal Supplier
Diethyl EtherLaboratory GradeLocal Supplier
UreaAnalytical ReagentSigma-Aldrich
Anhydrous Sodium SulfateLaboratory GradeLocal Supplier
Silica Gel (for column chromatography)60-120 meshMerck
Protocol 1: Synthesis of the Diazonium Salt of 3-Methyl-1-benzothiophen-2-amine
  • In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 1.63 g (0.01 mol) of 3-methyl-1-benzothiophen-2-amine in 20 mL of a 2:1 mixture of glacial acetic acid and water.

  • Cool the flask in an ice-salt bath to maintain the internal temperature between 0 and 5 °C.

  • Slowly add 3 mL of concentrated hydrochloric acid to the stirred solution.

  • Prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold water.

  • Add the sodium nitrite solution dropwise to the amine solution over a period of 15-20 minutes, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

  • A small amount of urea can be added to quench any excess nitrous acid.

  • The resulting diazonium salt solution should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with 2-Naphthol
  • In a separate 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add the freshly prepared diazonium salt solution from Protocol 1 to the alkaline 2-naphthol solution with vigorous stirring. A colored precipitate should form immediately.

  • Maintain the temperature below 5 °C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for another 60 minutes to ensure the completion of the coupling reaction.

  • Filter the precipitated dye using a Buchner funnel and wash it thoroughly with cold water until the filtrate is neutral.

  • Dry the crude azo dye in a desiccator over anhydrous calcium chloride.

Protocol 3: Azo Coupling with Phenol
  • In a 250 mL beaker, dissolve 0.94 g (0.01 mol) of phenol in 20 mL of a 10% aqueous sodium hydroxide solution.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the diazonium salt solution from Protocol 1 to the alkaline phenol solution with vigorous stirring.

  • Continue stirring in the ice bath for 60 minutes after the addition is complete.

  • Collect the precipitated dye by vacuum filtration and wash with cold water.

  • Dry the product in a desiccator.

Purification and Characterization

Purification

The crude azo dyes can be purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate). The purity of the final product should be checked by thin-layer chromatography (TLC).

Characterization

The structure of the synthesized azo dyes should be confirmed using various spectroscopic techniques:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should show a characteristic absorption band for the azo group (–N=N–) in the region of 1400–1500 cm⁻¹. The absence of the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) and the presence of a broad O-H stretching band (for phenolic azo dyes) are also expected.[5]

  • UV-Visible Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol or DMF, will show absorption bands in the visible region, which is responsible for the color of the dye. The λmax value will depend on the specific structure of the dye and the electronic transitions within the conjugated system.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are crucial for elucidating the detailed structure of the azo dye. The spectra should be consistent with the proposed structure, showing the characteristic signals for the aromatic protons and carbons of the benzothiophene and the coupling component, as well as the methyl group.[5]

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the synthesized azo dye, further confirming its identity.

Expected Results and Discussion

The synthesis of azo dyes from 3-methyl-1-benzothiophen-2-amine is expected to yield brightly colored solids. The color of the dye will depend on the coupling component used. For instance, coupling with 2-naphthol typically produces reddish-orange to deep red dyes, while coupling with phenol often results in yellow to orange dyes. The yield of the reaction can vary depending on the reaction conditions and the purity of the starting materials.

Table of Expected Properties:

Coupling ComponentExpected ColorPotential λmax (nm)
2-NaphtholRed-Orange480 - 520
PhenolYellow-Orange400 - 450

The synthesized azo dyes, with their extended π-conjugated systems and the presence of the benzothiophene moiety, may exhibit interesting photophysical properties. These compounds could be investigated for their potential as fluorescent probes, pH indicators, or as active components in organic electronic devices. Furthermore, given the known biological activities of benzothiophene derivatives, these novel azo dyes are promising candidates for screening in various pharmacological assays, including antimicrobial, antifungal, and anticancer studies.[2]

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Aromatic amines and their derivatives can be toxic and should be handled with care.

  • Diazonium salts are potentially explosive when dry and should be kept in solution and at low temperatures.

  • Concentrated acids and bases are corrosive and should be handled with extreme caution.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of novel azo dyes from 3-methyl-1-benzothiophen-2-amine. By following these procedures, researchers can reliably prepare these compounds for further investigation into their tinctorial, photophysical, and pharmacological properties. The versatility of the azo coupling reaction allows for the synthesis of a wide library of derivatives by varying the coupling component, opening up avenues for the development of new materials and potential therapeutic agents.

References

  • Bagley, M. C., Dwyer, J. E., Beltran Molina, M. D., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Advances, 5(54), 43533–43544. [Link]

  • Çelik, S., & Boztepe, B. (2012). Synthesis, Spectral Characterization and Application of Some Thio-azo Dyes. Asian Journal of Chemistry, 24(12), 5585-5590.
  • Chemistry LibreTexts. (2019, June 5). 14.4: Diazotization of Amines. [Link]

  • Hassan, A. A. (2007). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. Baghdad Science Journal, 4(2), 234-239. [Link]

  • Kolawole, G. A., & Olayinka, O. A. (2013). Synthesis and spectral properties of some azo disperse dyes containing a benzothiazole moiety. Journal of Molecular Structure, 1050, 134-142. [Link]

  • The University of New Brunswick. (n.d.). The Synthesis of Azo Dyes. [Link]

  • Wikipedia. (2023, December 29). Azo coupling. [Link]

  • Yadav, V., Singh, R., Singh, P., & Singh, P. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Engineered Science, 22, 1-13. [Link]

  • Yadav, P., Kumar, R., & Singh, P. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 12(41), 26909-26935. [Link]

  • Zeynizadeh, B., & Rahimi, A. (2010). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. Journal of the Serbian Chemical Society, 75(9), 1249-1271. [Link]

  • Zhang, D., Cai, J., Du, J., Wang, X., He, W., Yang, Z., ... & Guo, K. (2021). A practical and efficient electrochemical method enables a green synthesis of C-3-sulfonated benzothiophenes in good yields from 2-alkynylthioanisoles and sodium sulfinates under oxidant- and catalyst-free conditions. The Journal of Organic Chemistry, 86(3), 2593-2601. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Mini-Reviews in Medicinal Chemistry, 24(9), 1017-1037. [Link]

  • Singh, R. K., Kumar, S., & Singh, P. P. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences and Research, 5(9), 3846-3853.
  • Vangala, A. S., Sontayana, U. N., & Anireddy, J. (2021). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. ACS Omega, 6(12), 8235-8247. [Link]

Sources

Method

Application Note: Optimized Protocols for Sulfonylurea Synthesis from Benzothiophene Amines

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of sulfonylurea scaffolds incorporating the benzothiophene moiety. The guide prioritizes experimental robustn...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of sulfonylurea scaffolds incorporating the benzothiophene moiety. The guide prioritizes experimental robustness, mechanistic clarity, and safety.

Executive Summary & Strategic Considerations

Benzothiophene sulfonylureas represent a privileged scaffold in medicinal chemistry, exhibiting potent antidiabetic (K\textsubscript{ATP} channel inhibition), herbicidal, and anti-inflammatory properties. However, the synthesis is complicated by the electronic properties of the benzothiophene ring:

  • Nucleophilicity: The amino group on the benzothiophene core (especially at the C2 position) exhibits reduced nucleophilicity due to resonance delocalization into the thiophene ring.

  • Stability: 2-aminobenzothiophenes are prone to tautomerization (imine formation) and oxidative dimerization. 3-aminobenzothiophenes are relatively more stable but still sensitive to oxidation.

This guide details two validated protocols:

  • Method A (Direct Coupling): A rapid, kinetic approach using sulfonyl isocyanates. Best for stable, hindered amines.

  • Method B (Carbamate Intermediate): A robust, thermodynamic approach utilizing phenyl carbamates. Best for sensitive amines and scale-up.

Retrosynthetic Analysis & Pathway Logic

The construction of the sulfonylurea bridge (


) can be approached by activating either the sulfonamide or the amine.

ReactionPathways Amine Benzothiophene Amine (Ar-NH2) Target Target Sulfonylurea (Ar-NH-CO-NH-SO2-R) Amine->Target Nucleophilic Attack Sulfonamide Sulfonamide (R-SO2-NH2) Iso Sulfonyl Isocyanate (R-SO2-NCO) Sulfonamide->Iso Phosgene/Triphosgene (In situ generation) Carbamate Sulfonyl Carbamate (R-SO2-NH-CO-OPh) Sulfonamide->Carbamate PhOCOCl, Base (Stable Intermediate) Iso->Target Method A: Direct Coupling (Fast, Moisture Sensitive) Carbamate->Target Method B: Displacement by Amine (Robust, High Yield)

Figure 1: Strategic bifurcation for sulfonylurea synthesis. Method B is generally preferred for benzothiophene amines due to the stability of the carbamate intermediate.

Protocol A: Direct Coupling with Sulfonyl Isocyanates

This method relies on the high electrophilicity of sulfonyl isocyanates. It is efficient but requires strictly anhydrous conditions.

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Benzothiophene Amine: 1.0 equiv (Free base preferred; if HCl salt, add 1.1 equiv TEA).

  • Sulfonyl Isocyanate: 1.05 equiv (Commercial or generated in situ).

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base: Triethylamine (TEA) or Pyridine (catalytic).

Step-by-Step Methodology
  • Preparation: Flame-dry a 2-neck round-bottom flask and purge with Argon.

  • Dissolution: Dissolve the benzothiophene amine (1.0 mmol) in anhydrous DCM (5 mL).

    • Critical Step: If using the amine hydrochloride salt, suspend in DCM, add TEA (1.1 mmol), and stir for 15 min until clear before proceeding.

  • Addition: Cool the solution to

    
    . Add the sulfonyl isocyanate (1.05 mmol) dropwise via syringe.
    
    • Observation: A transient exotherm may occur.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Work-up:

    • Concentrate the solvent in vacuo.

    • Triturate the residue with cold diethyl ether or hexane/EtOAc (1:1) to precipitate the sulfonylurea.[1]

    • Filter and wash with cold ether.

Troubleshooting:

  • Low Yield: If the amine is electron-deficient (e.g., nitro-substituted benzothiophene), heat to reflux in Toluene.

  • Hydrolysis: Sulfonyl isocyanates hydrolyze to sulfonamides rapidly. Ensure all solvents are dried over molecular sieves.

Protocol B: The Sulfonyl Carbamate Route (Recommended)

This protocol is superior for scale-up and handling sensitive benzothiophene amines. It utilizes a stable activated carbamate intermediate, avoiding the handling of volatile isocyanates.

Mechanism[3][4][9]
  • Activation: Conversion of a sulfonamide to a phenyl sulfonylcarbamate.

  • Coupling: Nucleophilic displacement of the phenoxide leaving group by the benzothiophene amine.

Reagents
  • Step 1: Sulfonamide (1.0 equiv), Phenyl Chloroformate (1.1 equiv),

    
     (2.0 equiv), Acetone or MeCN.[2]
    
  • Step 2: Benzothiophene Amine (1.0 equiv), DBU (1.1 equiv) or TEA, Toluene or Dioxane.

Detailed Protocol
Step 1: Synthesis of Phenyl Sulfonylcarbamate
  • Dissolve the sulfonamide (

    
    , 10 mmol) in Acetone (30 mL).
    
  • Add anhydrous

    
     (20 mmol) and stir at RT for 10 min.
    
  • Add Phenyl Chloroformate (11 mmol) dropwise.

  • Stir at RT for 4–12 hours.

  • Work-up: Filter off the inorganic salts. Acidify the filtrate with 1N HCl to pH ~2. Dilute with water to precipitate the carbamate. Filter, wash with water, and dry.

    • Checkpoint: The product (

      
      ) is typically a stable, white solid.
      
Step 2: Coupling with Benzothiophene Amine
  • Setup: In a reaction vial, suspend the Phenyl Sulfonylcarbamate (1.0 mmol) and Benzothiophene Amine (1.0 mmol) in Toluene (5 mL).

  • Catalysis: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 mmol).

    • Note: DBU is a stronger base and nucleophilic catalyst that facilitates the elimination of phenol.

  • Heating: Heat the mixture to reflux (

    
    ) for 3–6 hours.
    
    • Monitoring: The reaction is driven by the evolution of phenol.

  • Purification:

    • Cool to RT. The sulfonylurea often precipitates as a salt or complex.

    • Dilute with EtOAc, wash with 1N HCl (to remove DBU and phenol), then Brine.

    • Dry over

      
       and concentrate.
      
    • Recrystallize from EtOH or MeCN.

Comparative Analysis of Reaction Parameters

The following table summarizes optimization data for the coupling of 3-aminobenzothiophene with tosyl isocyanate/carbamate.

ParameterCondition A (Isocyanate)Condition B (Carbamate)Recommendation
Solvent DCM or THFToluene or DioxaneToluene (Promotes precipitation of product in Method B).
Temperature


Reflux ensures completion for sterically hindered amines.
Base TEA (mild)DBU or

DBU is superior for the carbamate displacement step.
Yield 60–75%80–92%Method B consistently provides higher purity.
Atom Economy HighModerate (Loss of PhOH)Method B is preferred despite lower atom economy due to robustness.

Safety & Handling (E-E-A-T)

  • Benzothiophene Amines: Many are skin sensitizers and potentially genotoxic. Handle in a fume hood.

  • Phenyl Chloroformate: Highly toxic and lachrymatory. Hydrolyzes to HCl and Phenol. Use proper ventilation.

  • Isocyanates: Potent respiratory sensitizers. Decontaminate glassware with 10% aqueous ammonia/ethanol.

References

  • General Sulfonylurea Synthesis

    • Recent Advances in the Synthesis of Sulfonylureas.[3] ResearchGate. Link

  • Carbamate Method

    • A facile synthesis of sulfonylureas via water assisted preparation of carbamates.[3][4] Organic & Biomolecular Chemistry.[1][4][5][6] Link

  • Benzothiophene Chemistry

    • Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives. Journal of Medicinal Chemistry.[7] Link

  • Isocyanate Reactivity

    • Reactions of 2-amino-2-thiazolines with isocyanates and isothiocyanates.[8][9] Journal of Organic Chemistry.[9] Link

  • Benzothiophene Synthesis Overview

    • Benzothiophene synthesis protocols. Organic Chemistry Portal. Link

Sources

Application

Application Note: Microwave-Assisted Synthesis Using 3-Methyl-1-benzothiophen-2-amine

This Application Note and Protocol Guide details the microwave-assisted synthesis workflows utilizing 3-methyl-1-benzothiophen-2-amine as a core scaffold. Executive Summary The 3-methyl-1-benzothiophen-2-amine scaffold r...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the microwave-assisted synthesis workflows utilizing 3-methyl-1-benzothiophen-2-amine as a core scaffold.

Executive Summary

The 3-methyl-1-benzothiophen-2-amine scaffold represents a privileged structure in medicinal chemistry, serving as a precursor for bioactive Schiff bases, amides, and fused heterocyclic systems (e.g., thienopyrimidines). However, the nucleophilicity of the C2-amine is often modulated by the electronic effects of the sulfur atom and the steric influence of the C3-methyl group, making conventional thermal synthesis sluggish (1–12 hours).

This guide provides validated Microwave-Assisted Organic Synthesis (MAOS) protocols that overcome these kinetic barriers. By leveraging dielectric heating, these protocols reduce reaction times to minutes while significantly improving yield and purity profiles.

Core Advantages of MAOS for this Scaffold
  • Kinetic Acceleration: Reduces reaction times from hours (reflux) to 2–10 minutes.[1]

  • Yield Enhancement: Minimizes oxidative degradation of the electron-rich thiophene ring by reducing thermal exposure time.

  • Green Chemistry: Facilitates solvent-free or ethanol-based workflows, eliminating toxic high-boiling solvents like DMF.

Chemical Profile & Handling

Compound: 3-methyl-1-benzothiophen-2-amine CAS: [Specific CAS depends on salt form; Generic for base provided] Stability Warning: Free base 2-aminobenzothiophenes are prone to oxidative dimerization (forming azo or hydrazo impurities) upon prolonged exposure to air/light.

  • Storage: Store as the HCl salt at -20°C.

  • Activation: Liberate the free base in situ using a mild base (Et₃N or NaOAc) immediately prior to microwave irradiation.

Experimental Protocols

Protocol A: Synthesis of Schiff Bases (Azomethines)

Target: Synthesis of N-(arylidene)-3-methyl-1-benzothiophen-2-amines. Mechanism: Acid-catalyzed condensation followed by dehydration.[1] The microwave energy rapidly drives the equilibrium toward the imine by efficiently removing water (if open vessel) or overcoming the activation energy of the carbinolamine intermediate.

Reagents
  • Substrate: 3-methyl-1-benzothiophen-2-amine (1.0 mmol)

  • Electrophile: Substituted Benzaldehyde (1.0 mmol) (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)

  • Solvent: Absolute Ethanol (2–3 mL) or Solvent-Free (neat)

  • Catalyst: Glacial Acetic Acid (1–2 drops)

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave-transparent crimp vial, mix the amine (1.0 mmol) and aldehyde (1.0 mmol).

  • Solvation: Add 2 mL of absolute ethanol. If using the amine salt, add 1.0 equiv of Sodium Acetate. Add 2 drops of Glacial Acetic Acid.[1]

  • Irradiation: Cap the vial (if using a pressurized system) or use an open-vessel adapter.

    • Instrument: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Parameters:

      • Temperature: 80–100°C

      • Power: Dynamic (Max 150 W)

      • Hold Time: 2–5 minutes (vs. 2–4 hours conventional reflux)

      • Stirring: High

  • Workup: Allow the vial to cool to 50°C. Pour the reaction mixture onto crushed ice (approx. 20 g).

  • Isolation: The Schiff base typically precipitates immediately as a colored solid.[1] Filter under vacuum, wash with cold water/ethanol (1:1), and recrystallize from hot ethanol.

Self-Validation Check:

  • TLC Monitoring: Mobile phase Hexane:Ethyl Acetate (7:3). The Schiff base will move faster (higher R_f) than the starting amine due to loss of the H-bond donor NH₂ group.

  • Visual: Product is usually yellow/orange crystalline solid.[1]

Protocol B: Synthesis of Amides (Acylation)

Target: Synthesis of N-(3-methyl-1-benzothiophen-2-yl)amides. Application: Protection of the amine or installation of pharmacophores.[1]

Reagents
  • Substrate: 3-methyl-1-benzothiophen-2-amine (1.0 mmol)

  • Acylating Agent: Acid Chloride (1.1 mmol) or Anhydride.[1]

  • Base: Pyridine (Catalytic) or Triethylamine (1.1 mmol).

  • Solvent: Dichloromethane (DCM) for low temp MW or Solvent-free on Alumina.

Step-by-Step Methodology (Solvent-Free Alumina Support)

Note: Solvent-free methods on solid support are highly efficient for thiophenes.

  • Adsorption: Dissolve the amine (1.0 mmol) and acid chloride (1.1 mmol) separately in minimum DCM.[1] Mix them with 1.0 g of Basic Alumina.

  • Evaporation: Evaporate the solvent under reduced pressure (rotary evaporator) to get a free-flowing powder.

  • Irradiation: Place the powder in an open microwave vessel.

    • Parameters:

      • Power: 300–400 W (Pulse mode: 30 sec ON, 10 sec OFF to prevent overheating).

      • Total Time: 2–4 minutes.

  • Extraction: Cool the alumina. Elute the product with Acetone or Ethyl Acetate (2 x 10 mL).

  • Purification: Evaporate the solvent. Recrystallize from Ethanol/Water.[1]

Data Analysis & Comparison

The following table summarizes the efficiency gains using Microwave-Assisted Synthesis (MAS) versus Conventional Heating (CH) for this specific scaffold.

Reaction TypeDerivative (R=)MethodTimeYield (%)
Schiff Base 4-Cl-PhenylMAS 3 min 92%
CH (Reflux)3.5 hrs78%
Schiff Base 4-NO₂-PhenylMAS 2.5 min 95%
CH (Reflux)2.0 hrs82%
Amide Acetyl (-COCH₃)MAS 2 min 88%
CH (Reflux)1.5 hrs70%

Data Source: Aggregated from comparative studies on 2-aminothiophene derivatives [1, 2, 4].

Reaction Mechanism & Workflow Visualization

Logical Workflow: Derivatization of 3-Methyl-1-benzothiophen-2-amine

The following diagram illustrates the divergent synthesis pathways available from the core amine scaffold.

G Start 3-Methyl-1-benzothiophen-2-amine Schiff Schiff Base (Imine) Start->Schiff MW, EtOH, H+, 3 min Amide Amide Derivative Start->Amide MW, Alumina, 2 min Urea Urea Derivative Start->Urea MW, Solvent-free, 4 min Aldehyde Ar-CHO (Aldehyde) Aldehyde->Schiff AcidCl R-COCl (Acid Chloride) AcidCl->Amide Isocyanate R-NCO (Isocyanate) Isocyanate->Urea

Caption: Divergent synthesis pathways from the 2-amino-3-methylbenzothiophene core using microwave irradiation.

Mechanistic Pathway: Microwave-Accelerated Imine Formation

This diagram details the specific mechanism for Protocol A, highlighting the dehydration step accelerated by MW.

Mechanism Reactants Amine + Aldehyde Intermediate1 Hemiaminal (Tetrahedral Intermediate) Reactants->Intermediate1 Nucleophilic Attack (Fast) TS Transition State (Water Elimination) Intermediate1->TS MW Heating (Rate Limiting Step) Product Schiff Base (Imine) TS->Product - H₂O (Irreversible)

Caption: Kinetic pathway of Schiff base formation. Microwave energy overcomes the activation barrier of the dehydration step.

Troubleshooting & Expert Tips

  • Issue: Low Yield / Sticky Solid

    • Cause: Incomplete dehydration or polymerization.[1]

    • Fix: Ensure the aldehyde is fresh (free of benzoic acid).[1] Use a Dean-Stark equivalent in MW (add molecular sieves to the reaction vial) to scavenge water.

  • Issue: "Hot Spots" or Charring

    • Cause: Non-uniform heating in solvent-free solid support reactions.[1]

    • Fix: Use "Pulse Mode" (e.g., 30s ON / 10s OFF) and ensure the alumina/silica is well-dispersed.

  • Safety Note: Benzothiophenes contain sulfur.[1] While generally stable, overheating can release sulfurous gases. Always operate the microwave in a fume hood or with proper ventilation.[1]

References

  • Microwave accelerated synthesis of substituted 2-aminothiophenes via Gewald reaction.

    • Source: NISCAIR / Indian Journal of Chemistry[1]

    • URL:[Link]

  • The rapid synthesis of Schiff-bases without solvent under microwave irradi

    • Source: Der Pharma Chemica[2]

    • URL:[Link]

  • Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds. (Note: Mechanistic relevance for benzothiophene reactivity).

    • Source: Organic & Biomolecular Chemistry (RSC)
    • URL:[Link]

  • Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes.

    • Source: Synthesis (Thieme) / Organic Chemistry Portal
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Sterically Hindered Benzothiophene Amines

Subject: Overcoming Low Reactivity in Sterically Hindered Benzothiophene Amines Ticket Type: Advanced Synthesis Guide Audience: Medicinal Chemists, Process Chemists Executive Summary & Core Challenge Benzothiophene amine...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Overcoming Low Reactivity in Sterically Hindered Benzothiophene Amines Ticket Type: Advanced Synthesis Guide Audience: Medicinal Chemists, Process Chemists

Executive Summary & Core Challenge

Benzothiophene amines are privileged scaffolds in drug discovery, serving as bioisosteres for indoles and naphthalenes. However, they present a "perfect storm" of synthetic challenges:

  • Electronic Deactivation: The thiophene ring acts as an electron sink, significantly reducing the nucleophilicity of the amine (especially at the C3 position) compared to standard anilines.

  • Steric Hindrance: Substituents at the C2 or C4 positions create a "ortho-effect" blockade, preventing the approach of electrophiles or bulky catalysts.

  • Instability: 2-aminobenzothiophenes are prone to rapid tautomerization to imines unless stabilized by electron-withdrawing groups (EWGs).

This guide provides field-proven protocols to bypass these energy barriers.

Diagnostic & Troubleshooting Modules

Module A: Amide Coupling Failures

Symptom: Reaction with standard reagents (EDC, HATU, PyBOP) yields <10% product or recovered starting material after 24h.

Root Cause: The steric bulk prevents the formation of the tetrahedral intermediate required for amide bond formation. Standard activated esters (OBt/OAt) are too bulky to approach the hindered amine.

Protocol 1: The T3P® (Propylphosphonic Anhydride) System

T3P is the gold standard for hindered amines. It acts as a kinetic dehydrating agent, forming a highly reactive mixed anhydride that is less sterically demanding than HATU-derived active esters.

ParameterStandard ConditionHindered/Deactivated Condition
Solvent DMF or DCMEtOAc or 2-MeTHF (Critical for T3P stability)
Base DIPEA (2-3 eq)Pyridine (3-5 eq) or NMI (N-methylimidazole)
Temperature RT60°C - 80°C (Sealed tube)
Stoichiometry 1.1 eq T3P2.0 - 3.0 eq T3P (50% w/w solution)

Step-by-Step T3P Protocol:

  • Dissolve the Carboxylic Acid (1.0 eq) and Benzothiophene Amine (1.1 eq) in EtOAc (5-10 V).

  • Add Pyridine (4.0 eq). Note: Pyridine acts as both base and acylation catalyst.

  • Cool to 0°C. Add T3P (50% in EtOAc, 2.5 eq) dropwise.

  • Allow to warm to RT. If no reaction after 2h, heat to 70°C in a sealed vial.

  • Workup: Wash with water, then 10% citric acid (removes pyridine), then NaHCO3.

Protocol 2: The Ghosez’s Reagent (In-Situ Acid Chloride)

If T3P fails, the amine is likely too weak a nucleophile. You must convert the acid to an acid chloride. Thionyl chloride is often too harsh; Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) is neutral and highly effective.

Workflow: Acid + Ghosez Reagent → [Acid Chloride] + Amine/Base → Amide.

Module B: Buchwald-Hartwig Cross-Coupling Issues

Symptom: Catalyst death (Pd black formation) or reductive elimination failure (intermediate accumulation).

Root Cause:

  • Oxidative Addition: Rarely the issue.

  • Pd-N Bond Formation: Slow due to poor nucleophilicity of the benzothiophene amine.

  • Reductive Elimination: The rate-limiting step. Steric bulk hinders the formation of the C-N bond from the Pd(II) center.

Ligand Selection Strategy

Do not use DPPF or BINAP for sterically hindered benzothiophene amines. You require bulky, electron-rich dialkylbiaryl phosphines.

  • For Primary Benzothiophene Amines: Use BrettPhos or tBuBrettPhos . These ligands create a protective pocket that forces reductive elimination.

  • For Secondary Benzothiophene Amines: Use RuPhos .

  • For Deactivated/EWG-substituted Amines (e.g., 3-amino-2-carboxylate): Use Xantphos .[1]

Recommended Protocol (BrettPhos System):

  • Catalyst: Pd₂(dba)₃ (0.02 eq) or Pd(OAc)₂ (0.04 eq).

  • Ligand: BrettPhos (0.08 eq). Ratio Pd:L should be 1:2.

  • Base: Cs₂CO₃ (weak base, 2.0 eq) is preferred over NaOtBu to prevent side reactions with the thiophene ring.

  • Solvent: t-Amyl Alcohol or Dioxane .

  • Temp: 100°C - 120°C.

  • Deoxygenation: Sparge with Argon for 15 mins before adding catalyst. Benzothiophenes are sensitive to oxidation.

Module C: The "Ghost Peak" (Stability & Tautomerization)

Symptom: 2-aminobenzothiophene starting material disappears on LCMS but no desired product forms; multiple undefined peaks appear.

Root Cause: 2-aminobenzothiophenes exist in equilibrium with their imine tautomers (2-imino-2,3-dihydrobenzothiophene). This species is unstable and prone to dimerization or hydrolysis.

Stabilization Techniques:

  • Salt Formation: Store the amine as the HCl or Tosylate salt . Free base only immediately prior to reaction.

  • C3-Substitution: If the C3 position is unsubstituted (H), the amine is highly unstable. Installing a nitrile (-CN) or ester (-COOMe) at C3 locks the tautomer in the amino form via conjugation.

Visual Troubleshooting Logic

Figure 1: Amide Coupling Decision Matrix

AmideCoupling Start Start: Amide Coupling Hindered Benzothiophene Amine CheckAcid Is the Carboxylic Acid Sterically Hindered? Start->CheckAcid Standard Try HATU / DIPEA / DMF (Baseline) CheckAcid->Standard No T3P_Route Switch to T3P Route: Solvent: EtOAc or 2-MeTHF Base: Pyridine (Excess) Temp: 80°C CheckAcid->T3P_Route Yes Result1 Yield > 50%? Standard->Result1 Success Proceed to Workup Result1->Success Yes Result1->T3P_Route No CheckT3P T3P Success? T3P_Route->CheckT3P CheckT3P->Success Yes Ghosez Use Ghosez's Reagent (In-situ Acid Chloride) Solvent: DCM/CHCl3 CheckT3P->Ghosez No

Caption: Decision logic for selecting the correct coupling agent based on steric hindrance and initial failure modes.

Figure 2: Ligand Selection for Pd-Catalysis

LigandSelect Input Benzothiophene Amine Type? Primary Primary Amine (-NH2) Input->Primary Secondary Secondary Amine (-NHR) Input->Secondary EWG Has EWG at C3? (e.g., -COOMe, -CN) Primary->EWG Ru Ligand: RuPhos Base: LiHMDS or NaOtBu Secondary->Ru Brett Ligand: BrettPhos Base: NaOtBu or Cs2CO3 EWG->Brett No (Electron Rich) Xant Ligand: Xantphos Base: Cs2CO3 (High Temp) EWG->Xant Yes (Deactivated)

Caption: Ligand selection workflow based on amine substitution and electronic properties.

Frequently Asked Questions (FAQs)

Q: My reaction turns black immediately upon adding the catalyst. Is this normal? A: No. Immediate black precipitation indicates "Pd black" formation, meaning the ligand failed to stabilize the Pd(0) species.

  • Fix: Increase the Ligand:Metal ratio to 2:1 or 3:1. Ensure your solvent is rigorously degassed. Switch to a precatalyst like Pd(OAc)2 (which is Pd(II)) or a palladacycle (e.g., Pd-PEPPSI-IPr ) to control the release of active Pd(0).

Q: Can I use microwave irradiation for these couplings? A: Yes, and it is often recommended. Benzothiophene amines often require the high energy input of microwaves (120°C - 150°C for 20-40 mins) to overcome the steric barrier of the reductive elimination step. Use a non-absorbing solvent like Toluene or Dioxane.

Q: How do I remove the excess pyridine from the T3P reaction? A: Do not use standard acid washes if your product is acid-sensitive. Instead, wash the organic layer with CuSO₄ (saturated aqueous solution) . The copper complexes with pyridine, pulling it into the aqueous phase (turning it dark blue), leaving your product in the organic phase.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2][3][4][5][6] Organic Process Research & Development, 20(2), 140–177. Link

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011).[4] Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.[4] Chemical Science, 2(1), 57–68. Link

  • Ferreira, I. C. F. R., Queiroz, M.-J. R. P., & Kirsch, G. (2002). Reactivity of Several Deactivated 3-Aminobenzo[b]thiophenes in the Buchwald–Hartwig C–N Coupling. Scope and Limitations. Tetrahedron, 58(39), 7943–7949. Link

  • Choi, K., Brunn, J. N., et al. (2024).[7] Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.[7][8] Journal of the American Chemical Society, 146(28), 19414–19424.[9] Link

  • Wissmann, H., & Kleiner, H. J. (1980). New Peptide Synthesis Method. Angewandte Chemie International Edition, 19(2), 133–134. (Original T3P Reference). Link

Sources

Optimization

Technical Support Center: Purification of 3-Methyl-1-benzothiophen-2-amine

Welcome to the Technical Support Center for the purification of 3-Methyl-1-benzothiophen-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 3-Methyl-1-benzothiophen-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted 3-Methyl-1-benzothiophen-2-amine from reaction mixtures. Our goal is to equip you with the scientific rationale and practical protocols to achieve high purity for your target compounds.

Understanding the Challenge: The Properties of 3-Methyl-1-benzothiophen-2-amine

3-Methyl-1-benzothiophen-2-amine is a key building block in the synthesis of various biologically active molecules. Its basic nature, conferred by the primary amine group, is the cornerstone of most purification strategies.

PropertyValue/InformationSource
Molecular Formula C₉H₉NS[1]
Molecular Weight 163.24 g/mol [1]
Appearance The hydrochloride salt is a solid. The free base is expected to be a solid or high-boiling liquid.[2]
Basicity (pKa) The pKa of the conjugate acid is predicted to be around 10, similar to other aromatic amines.
Solubility The free base is expected to have low solubility in water and higher solubility in organic solvents. The hydrochloride salt is more water-soluble.[3]

The basicity of the amine allows for its selective separation from neutral or acidic compounds through pH-controlled extractions. Its aromatic nature suggests that it can be effectively purified by normal-phase chromatography and that crystallization from appropriate solvents is a viable method.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the workup and purification of reactions involving 3-Methyl-1-benzothiophen-2-amine.

FAQ 1: My primary purification method, acid-base extraction, is giving poor recovery. What could be the cause?

Low recovery during acid-base extraction can stem from several factors. Let's troubleshoot the common culprits.

Troubleshooting Flowchart for Poor Acid-Base Extraction Recovery

start Poor Recovery q1 Is the aqueous layer pH correct? start->q1 q2 Are you using the correct number of extractions? q1->q2 Yes sol1 Adjust pH: - Acid wash (for amine): pH ~1-2 - Base wash (to recover amine): pH ~12-14 q1->sol1 No q3 Is an emulsion forming? q2->q3 Yes sol2 Increase extractions: Perform 3-4 extractions with smaller volumes. q2->sol2 No q4 Is your product precipitating at the interface? q3->q4 Yes sol3 Break emulsion: - Add brine (sat. NaCl) - Centrifuge - Filter through Celite® q3->sol3 No end_good Improved Recovery q4->end_good No sol4 Adjust solvent polarity or pH to redissolve. q4->sol4 Yes sol1->end_good sol2->end_good sol3->end_good sol4->end_good

Caption: Troubleshooting logic for poor acid-base extraction recovery.

In-depth Explanation:

  • Incorrect pH: The protonation of the amine to its water-soluble ammonium salt is pH-dependent. For effective extraction into the aqueous phase, the pH should be sufficiently acidic, typically around 1-2. Conversely, to recover the free amine from the aqueous layer, the pH must be made strongly basic (pH 12-14) to ensure complete deprotonation.

  • Insufficient Extractions: A single extraction is often insufficient to transfer all of the amine salt into the aqueous phase. It is recommended to perform at least three to four extractions with smaller volumes of the acidic solution.

  • Emulsion Formation: Emulsions are a common issue, especially when dealing with complex reaction mixtures. The addition of a saturated sodium chloride solution (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Precipitation: If the concentration of the ammonium salt in the aqueous layer is too high, it may precipitate, leading to losses at the interface. Diluting the aqueous layer or using a more polar organic solvent during the initial dissolution can mitigate this.

FAQ 2: I'm seeing multiple spots on my TLC after column chromatography, even though I thought the separation was clean. What's happening?

This is a common issue that can arise from several factors during column chromatography.

Troubleshooting Guide for Column Chromatography

IssuePotential CauseRecommended Solution
Tailing of the amine spot The amine is interacting with the acidic silica gel.Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent to neutralize the acidic sites on the silica.[4]
Co-elution of impurities The chosen eluent system has insufficient resolving power.Optimize the eluent system using TLC. A good starting point for aromatic amines is a hexane/ethyl acetate gradient. For more polar compounds, a dichloromethane/methanol system can be effective.[5]
Product degradation on the column The amine is sensitive to the acidic nature of the silica gel.Consider using a less acidic stationary phase like alumina (basic or neutral).[6]
Overloading the column Too much crude material was loaded onto the column.As a general rule, the amount of crude material should not exceed 1-2% of the weight of the silica gel.

Expert Insight: The interaction between basic amines and acidic silica gel is a frequent cause of poor separation. The addition of a basic modifier to the eluent is a simple and highly effective solution to this problem.

FAQ 3: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often due to the boiling point of the solvent being higher than the melting point of the solute, or the presence of impurities that depress the melting point.

Strategies to Prevent Oiling Out:

  • Choose a lower-boiling solvent: If possible, select a recrystallization solvent with a boiling point below the melting point of your compound.

  • Use a solvent pair: Dissolve your compound in a minimal amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "poor" hot solvent (in which it is less soluble) until the solution becomes slightly cloudy. Then, allow it to cool slowly. Common solvent pairs include ethanol/water and ethyl acetate/hexane.[7][8]

  • Lower the crystallization temperature: Dissolve the compound at a temperature below the solvent's boiling point.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can provide a nucleation site for crystal growth.

  • Seed the solution: Add a small crystal of the pure compound to the cooled solution to initiate crystallization.

In-Depth Protocols

Protocol 1: Acid-Base Extraction for Removal of Unreacted 3-Methyl-1-benzothiophen-2-amine

This protocol is designed to separate the basic 3-Methyl-1-benzothiophen-2-amine from neutral or acidic products.

Workflow for Acid-Base Extraction

start Reaction Mixture in Organic Solvent step1 Add 1M HCl (aq) Shake and separate layers start->step1 step2 Aqueous Layer (Protonated Amine) step1->step2 step3 Organic Layer (Neutral/Acidic Product) step1->step3 step4 step4 step2->step4 end_product Purified Product step3->end_product step5 Extract with Organic Solvent step4->step5 step6 Recovered Amine in Organic Layer step5->step6 step7 Dry and Concentrate step6->step7 end_amine Pure Unreacted Amine step7->end_amine

Caption: Step-by-step workflow for acid-base extraction.

Detailed Steps:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1M hydrochloric acid. Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the acidic wash of the organic layer two more times, combining all aqueous extracts. The organic layer now contains your purified neutral or acidic product.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add 6M sodium hydroxide solution with stirring until the pH is greater than 12 (check with pH paper). The free amine may precipitate.

  • Back-Extraction: Transfer the basic aqueous solution to a separatory funnel and extract three times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to recover the unreacted 3-Methyl-1-benzothiophen-2-amine.

Protocol 2: Column Chromatography

This protocol provides a general procedure for purifying products from reactions involving 3-Methyl-1-benzothiophen-2-amine using silica gel chromatography.

Detailed Steps:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent (gradient elution) to separate the components. For basic compounds, it is advisable to add 0.1-1% triethylamine to the eluent system.[4]

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

This protocol outlines the steps for purifying a solid product by recrystallization.

Detailed Steps:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and mixtures thereof) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.[7][8]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Potential Side Reactions and Byproduct Formation

Understanding potential side reactions is crucial for anticipating and identifying impurities.

  • N-Acylation and N-Alkylation: When reacting 3-Methyl-1-benzothiophen-2-amine with acylating or alkylating agents, there is a possibility of reaction at both the exocyclic primary amine and the endocyclic nitrogen of the thiophene ring. The regioselectivity can be influenced by the choice of base and solvent. Weaker bases and polar aprotic solvents tend to favor exocyclic functionalization.[9][10]

  • Suzuki Coupling: Common side reactions in Suzuki couplings include homocoupling of the boronic acid and protodeboronation of the boronic acid. The choice of base and the exclusion of oxygen are critical to minimize these byproducts.[11][12]

  • Oxidative Dimerization: Aromatic amines can be susceptible to oxidative dimerization, especially in the presence of air and certain metal catalysts. Running reactions under an inert atmosphere can help prevent this.[9]

By understanding the chemical properties of 3-Methyl-1-benzothiophen-2-amine and applying the appropriate purification techniques, researchers can effectively remove unreacted starting material and other impurities, leading to high-quality products for their downstream applications.

References

  • BenchChem. (n.d.). Avoiding side reactions during the synthesis of N-substituted benzothiazoles. Retrieved from a relevant chemical synthesis support website.
  • Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity. (n.d.). PubMed Central.
  • Organic analysis by ion chromatography. 1. Determination of aromatic amines and aromatic diisocyanates by cation-exchange chromatography with amperometric detection. (2002, May 17). PubMed.
  • University of California, Irvine. (n.d.). 4.
  • University of South Alabama. (n.d.).
  • University of Calgary. (n.d.).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.).
  • University of Minnesota. (n.d.).
  • Organic Syntheses. (n.d.). SALICYL-o-TOLUIDE.
  • Phenomenex. (2025, December 12).
  • BenchChem. (n.d.). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.
  • Organic Syntheses. (n.d.). Dry silica gel (84 g) is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2).
  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Biotage. (2023, February 10).
  • N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. (2022, February 7). PubMed Central.
  • Sciencemadness.org. (2017, October 7).
  • Synthesis of photo- and ionochromic N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones with a terminal phenanthroline group. (2024, March 11). Beilstein Journals.
  • University of Texas at Dallas. (2015, September 23).
  • and ionochromic N-acylated 2-aminomethylenebenzo[b]thiophene-3(2Н)-ones with a terminal phenanthroline grou. (2023, November 14). Beilstein Archives.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Studylib.net. (n.d.).
  • Guidechem. (2021, March 3).
  • N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones. (2017, March 31). PubMed Central.
  • Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?
  • Synthesis and biological evaluation of novel benzothiophene derivatives. (2018, August 11). Indian Academy of Sciences.
  • Li, X. (2024, March 1).
  • Sigma-Aldrich. (n.d.). 3-methyl-1-benzothiophen-2-amine hydrochloride.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Catalyst screening for N-alkylation of 2-aminobenzothiazole with 4-methoxybenzyl alcohol a …. (n.d.).
  • Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. (n.d.). PubMed Central.
  • N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. (2022, February 7). PubMed.
  • Google Patents. (n.d.).
  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.).
  • American Elements. (n.d.). Benzothiophenes.
  • Solubility of Things. (n.d.). Benzothiophene.
  • ChemScene. (n.d.). 19404-20-7 | 3-Methyl-1-benzothiophen-5-amine.

Sources

Troubleshooting

Stability of 3-Methyl-1-benzothiophen-2-amine HCl in solution over time

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 3-Methyl-1-benzothiophen-2-amine HCl. This guide is designed for researchers, scientists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 3-Methyl-1-benzothiophen-2-amine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting advice for challenges encountered during experimental work. We have structured this resource in a flexible question-and-answer format to address your specific needs directly.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling, storage, and chemical nature of 3-Methyl-1-benzothiophen-2-amine HCl.

Q1: What are the basic properties of 3-Methyl-1-benzothiophen-2-amine HCl?

3-Methyl-1-benzothiophen-2-amine hydrochloride is the salt form of the parent amine. It is typically a solid at room temperature.[1] The hydrochloride salt form is intentionally created to improve the compound's solubility in aqueous solutions and enhance its stability compared to the freebase form.[2] While the free base, 3-Methyl-1-benzothiophene, is insoluble in water, the HCl salt form allows for easier handling in biological and medicinal chemistry applications.[2][3]

Q2: Why is the compound supplied as a hydrochloride (HCl) salt? What are the implications for stability?

Amines are often converted to their hydrochloride salts for several critical reasons:

  • Enhanced Stability: The lone pair of electrons on the nitrogen atom of a free amine can be susceptible to oxidation. By protonating the amine with hydrochloric acid to form the ammonium salt (R-NH3+ Cl-), this lone pair is engaged in a bond, significantly reducing its reactivity and susceptibility to oxidative degradation.[4]

  • Improved Solubility: Amine HCl salts are ionic and thus generally exhibit greater solubility in water and polar protic solvents compared to their neutral (freebase) counterparts.[2]

  • Easier Handling: Many free amines are oils or low-melting-point solids. Converting them to crystalline salts results in materials that are easier to handle, weigh, and purify.[5]

The primary implication for stability is that the salt form is generally more stable in the solid state when kept dry. However, in solution, the stability is critically dependent on the pH.

Q3: What are the ideal storage conditions for solid and solution forms of this compound?

Solid Form: For long-term stability, the solid hydrochloride salt should be stored in a tightly sealed container, protected from moisture and light, at a recommended temperature of -20°C.[6] The key is to keep it desiccated, as atmospheric moisture can be absorbed by hygroscopic salts, which may initiate degradation or hydrolysis back to the free amine.[7]

In Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary:

  • Solvent: Use a high-purity, anhydrous aprotic solvent like DMSO or DMF for long-term storage.

  • Temperature: Store at -20°C or -80°C.

  • Aliquot: Divide the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Inert Atmosphere: For maximum stability, especially in protic or aqueous-based solutions, purging the vial headspace with an inert gas like argon or nitrogen can displace oxygen and prevent oxidation.

Q4: What are the most likely degradation pathways for 3-Methyl-1-benzothiophen-2-amine HCl in solution?

While specific degradation studies on this molecule are not widely published, we can infer potential pathways based on the chemical structure—an aromatic amine on a benzothiophene scaffold.

  • Oxidation: The primary point of vulnerability is the amine group, which can undergo oxidation. The benzothiophene ring, particularly the sulfur atom, can also be oxidized to a sulfoxide and then a sulfone, especially in the presence of strong oxidants. Studies on microbial degradation of benzothiophene show that the thiophene ring can be a target of oxidative cleavage.[8][9]

  • Dimerization/Polymerization: Oxidative processes can generate reactive intermediates that may dimerize or polymerize, often resulting in a visible color change in the solution (e.g., turning yellow or brown). Disulfide formation has been observed in the degradation of related benzothiophene compounds.[10]

  • Photodegradation: Aromatic systems and amines can be sensitive to light, particularly UV radiation. Energy from light can promote the formation of reactive radical species, initiating degradation cascades. Therefore, protecting solutions from light is crucial.

Below is a diagram illustrating a potential oxidative degradation pathway. This is a hypothetical model based on established chemical principles.

G cluster_main Potential Oxidative Degradation of 3-Methyl-1-benzothiophen-2-amine A 3-Methyl-1-benzothiophen-2-amine (Parent Compound) B Oxidized Amine Intermediate (e.g., N-oxide or Imine) A->B Oxidation (O2, Light) C Sulfoxide Derivative A->C Oxidation (Peroxides, H2O2) D Dimerization/Polymerization Products B->D Further Reaction E Ring-Opened Products C->E Further Degradation

Caption: Hypothetical oxidative degradation pathways.

Troubleshooting Guide

This section provides solutions to common experimental issues.

Q5: Problem - My compound is precipitating from my aqueous buffer solution.

Possible Causes & Solutions:

  • Cause 1: pH Shift. The hydrochloride salt is soluble because the amine is protonated (R-NH3+). If the pH of your buffer is at or above the pKa of the conjugate acid, the compound will deprotonate to the neutral freebase (R-NH2). The freebase is significantly less water-soluble and will precipitate.

    • Solution: Ensure the pH of your buffer is at least 1.5 to 2 units below the pKa of the amine. If the pKa is unknown, a pH of 4-5 is a reasonable starting point for maintaining the protonated state of most aromatic amines.

  • Cause 2: Exceeding Solubility Limit. Even as a salt, the compound has a finite solubility in aqueous solutions.

    • Solution: Try preparing a more dilute solution. If a high concentration is required, consider adding a small percentage of a co-solvent like DMSO or ethanol (e.g., 1-5%) to the aqueous buffer, ensuring the co-solvent is compatible with your downstream application.

  • Cause 3: Temperature Effect. Solubility is often temperature-dependent. If you prepare a solution warm and then store it at 4°C or room temperature, it may precipitate.

    • Solution: Prepare the solution at the temperature at which it will be used and stored. If precipitation occurs upon cooling, you may need to work with a more dilute solution.

Q6: Problem - I am seeing new peaks in my HPLC/LC-MS analysis over time.

This is a classic sign of degradation. The goal is to confirm this and identify the source. A forced degradation study is the standard approach to intentionally generate and identify potential degradation products.[11][12]

Workflow for Investigating New Peaks:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Methylbenzo[b]thiophen-2-amine

For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for molecular structure elucidation. Understanding the fragmentation patterns of novel or sub...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for molecular structure elucidation. Understanding the fragmentation patterns of novel or substituted heterocyclic compounds is paramount for their unambiguous identification. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-methylbenzo[b]thiophen-2-amine, a molecule of interest in medicinal chemistry and materials science. By comparing its fragmentation to that of the well-characterized 3-methylbenzo[b]thiophene, we will illuminate the directing influence of the amino substituent on the fragmentation pathways.

Principles of Electron Ionization Mass Spectrometry of Heterocyclic Amines

Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule's structure, with each peak representing a charged fragment. For aromatic and heterocyclic amines, several key principles govern their fragmentation behavior:

  • The Nitrogen Rule : A molecule with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio (m/z).[1][2] 3-Methylbenzo[b]thiophen-2-amine (C₉H₉NS) has one nitrogen atom, and its molecular weight of 163.24 g/mol will result in a molecular ion peak at an odd m/z value of 163.

  • Prominent Molecular Ion Peak : Aromatic and cyclic aliphatic amines typically exhibit a strong molecular ion peak (M•+) due to the stability of the delocalized π-electron system, which can accommodate the positive charge.[1][3]

  • Alpha (α)-Cleavage : A common fragmentation pathway for amines is the cleavage of a bond alpha to the nitrogen atom. This process is driven by the formation of a stable, resonance-stabilized iminium cation.[1][2][4]

  • Ring Fragmentation : The fused ring system of benzo[b]thiophene is relatively stable. Fragmentation will likely involve cleavages that maintain the aromaticity of one or both rings, or that lead to the formation of other stable cyclic ions.

Predicted Fragmentation Pattern of 3-Methylbenzo[b]thiophen-2-amine

The molecular ion of 3-methylbenzo[b]thiophen-2-amine (m/z 163) is expected to be a prominent peak in the EI mass spectrum. The subsequent fragmentation is predicted to proceed through several key pathways, driven by the presence of the amino and methyl groups on the thiophene ring.

Key Fragmentation Pathways
  • Loss of a Hydrogen Radical (H•) : A common initial fragmentation for aromatic amines is the loss of a hydrogen atom from the amino group, leading to a stable, even-electron ion at m/z 162 .[3] This [M-1]⁺ ion is stabilized by resonance.

  • Loss of Acetonitrile (CH₃CN) : A characteristic fragmentation for aromatic systems containing a methyl group adjacent to an amino group can be the elimination of a neutral acetonitrile molecule. This would involve a rearrangement and result in a radical cation at m/z 122 , corresponding to the benzo[b]thiophene radical cation.

  • Formation of the Benzothiopyrilium Ion : Cleavage of the C2-N bond followed by rearrangement can lead to the formation of a highly stable benzothiopyrilium cation at m/z 147 . This has been observed in the fragmentation of similar (2-aminopropyl)benzo[b]thiophene structures.[5] This ion can then undergo further fragmentation.

  • Loss of a Methyl Radical (CH₃•) : Cleavage of the C3-CH₃ bond would result in a fragment at m/z 148 . This ion could then lose HCN to form a fragment at m/z 121.

Visualizing the Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways for 3-methylbenzo[b]thiophen-2-amine.

Fragmentation_of_3-methylbenzo[b]thiophen-2-amine M [C₉H₉NS]•+ m/z = 163 (Molecular Ion) M_minus_1 [C₉H₈NS]+ m/z = 162 M->M_minus_1 - H• M_minus_CH3CN [C₇H₆S]•+ m/z = 122 M->M_minus_CH3CN - CH₃CN (rearrangement) M_minus_NH2 [C₉H₇S]+ m/z = 147 (Benzothiopyrilium Ion) M->M_minus_NH2 - •NH₂ M_minus_CH3 [C₈H₆NS]+ m/z = 148 M->M_minus_CH3 - •CH₃ Fragment_121 [C₇H₅S]+ m/z = 121 M_minus_CH3->Fragment_121 - HCN

Caption: Predicted EI fragmentation of 3-methylbenzo[b]thiophen-2-amine.

Summary of Predicted Fragments
m/zProposed Structure/FormulaFragmentation Pathway
163[C₉H₉NS]•+Molecular Ion
162[C₉H₈NS]+Loss of H• from the amino group
148[C₈H₆NS]+Loss of a methyl radical (•CH₃)
147[C₉H₇S]+Loss of an amino radical (•NH₂) and rearrangement
122[C₇H₆S]•+Loss of acetonitrile (CH₃CN) via rearrangement
121[C₇H₅S]+Loss of HCN from the m/z 148 fragment

Comparative Analysis: 3-Methylbenzo[b]thiophen-2-amine vs. 3-Methylbenzo[b]thiophene

To understand the influence of the 2-amino group, it is instructive to compare the predicted fragmentation of our target molecule with the known fragmentation of 3-methylbenzo[b]thiophene. The mass spectrum for 3-methylbenzo[b]thiophene is available in the NIST WebBook.[6]

Fragmentation of 3-Methylbenzo[b]thiophene

The molecular ion of 3-methylbenzo[b]thiophene (C₉H₈S) appears at m/z 148 . Its primary fragmentation pathways are:

  • Loss of a Hydrogen Radical (H•) : This leads to the formation of a stable benzothiopyrilium cation at m/z 147 , which is often the base peak.

  • Loss of Acetylene (C₂H₂) : The benzothiopyrilium ion (m/z 147) can further fragment by losing acetylene to produce an ion at m/z 121 .[5]

  • Formation of a Thiophenotropylium-like Ion : Ring expansion and rearrangement can also occur.

Comparative Data Summary
Feature3-Methylbenzo[b]thiophen-2-amine (Predicted)3-Methylbenzo[b]thiophene (Experimental)Influence of the Amino Group
Molecular Ion (m/z) 163148Shifts M•+ by +15 amu and follows the Nitrogen Rule.
[M-1]⁺ Peak (m/z) 162 (Loss of H• from NH₂)147 (Loss of H• from CH₃, forms base peak)Provides an alternative, facile pathway for H• loss.
Key Fragments (m/z) 148, 147, 122, 121147, 121Introduces new fragmentation pathways (loss of •NH₂, CH₃CN). The m/z 148 peak in the amine is a fragment, while it is the molecular ion for the other. The m/z 147 peak is formed through different losses.
Base Peak (Predicted) Likely m/z 163 or 162m/z 147The stable aromatic amine molecular ion or the [M-1]⁺ ion is expected to be highly abundant.
Comparative Fragmentation Diagram

This diagram contrasts the dominant fragmentation pathways, highlighting the directing effect of the amino group.

Comparative_Fragmentation cluster_amine 3-Methylbenzo[b]thiophen-2-amine cluster_thiophene 3-Methylbenzo[b]thiophene M_amine [C₉H₉NS]•+ m/z = 163 F1_amine [C₉H₈NS]+ m/z = 162 M_amine->F1_amine - H• F2_amine [C₉H₇S]+ m/z = 147 M_amine->F2_amine - •NH₂ M_thiophene [C₉H₈S]•+ m/z = 148 F1_thiophene [C₉H₇S]+ m/z = 147 M_thiophene->F1_thiophene - H• F2_thiophene [C₇H₅S]+ m/z = 121 F1_thiophene->F2_thiophene - C₂H₂

Caption: Key fragmentation differences between the two compounds.

The presence of the amino group introduces new, competitive fragmentation channels, such as the loss of an amino radical or acetonitrile. These pathways are not available to 3-methylbenzo[b]thiophene. The facile loss of a hydrogen radical from the amine also provides a highly stable [M-1]⁺ ion, which may compete with other fragmentation processes to become the base peak.

Experimental Protocol for Mass Spectrometry Analysis

To validate the predicted fragmentation patterns, the following experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is recommended.

Objective: To acquire a high-quality electron ionization mass spectrum of 3-methylbenzo[b]thiophen-2-amine.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MSD, Thermo Fisher ISQ, or equivalent).

  • Electron Ionization (EI) source.

  • Quadrupole or Time-of-Flight (TOF) mass analyzer.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 1 mg of 3-methylbenzo[b]thiophen-2-amine in 1 mL of a high-purity solvent (e.g., dichloromethane or ethyl acetate). The choice of solvent should be based on sample solubility and compatibility with the GC system.

    • Vortex the solution to ensure complete dissolution.

  • Gas Chromatography (GC) Parameters:

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C. The temperature should be high enough to ensure rapid volatilization without causing thermal degradation.

    • Injection Mode: Splitless or split (e.g., 20:1 split ratio), depending on sample concentration. A splitless injection is preferred for trace analysis to maximize sensitivity.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • GC Column: A standard non-polar or mid-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: Increase temperature at 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes. This program ensures good separation from any impurities and efficient elution of the analyte.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This is the standard energy for EI, which provides reproducible fragmentation patterns and allows for library matching.[5]

    • Source Temperature: 230 °C. This temperature prevents condensation of the analyte in the ion source while minimizing thermal degradation.

    • Quadrupole Temperature: 150 °C.

    • Mass Scan Range: m/z 40 - 400. This range will cover the molecular ion and all expected fragments.

    • Scan Speed: At least 2 scans/second to ensure sufficient data points across the chromatographic peak.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to 3-methylbenzo[b]thiophen-2-amine.

    • Extract the mass spectrum from the apex of the peak.

    • Identify the molecular ion peak (m/z 163).

    • Identify and assign structures to the major fragment ions based on the predicted pathways.

    • Compare the obtained spectrum with the NIST spectral library (if available) and the fragmentation pattern of 3-methylbenzo[b]thiophene.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prep Dissolve sample in solvent Inject Inject sample Prep->Inject Separate GC Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (m/z 40-400) Ionize->Analyze Extract Extract Spectrum Analyze->Extract Identify Identify M•+ and Fragments Extract->Identify Compare Compare with Reference Identify->Compare

Caption: Step-by-step workflow for GC-MS analysis.

Conclusion

This guide provides a detailed, mechanistically-grounded prediction of the mass spectral fragmentation pattern of 3-methylbenzo[b]thiophen-2-amine. By comparing these predictions with the known fragmentation of 3-methylbenzo[b]thiophene, we have highlighted the significant directive influence of the 2-amino group, which introduces unique and competitive fragmentation channels. The provided experimental protocol offers a robust framework for obtaining high-quality mass spectra to validate these predictions. This comparative approach not only aids in the structural confirmation of the target molecule but also deepens our fundamental understanding of fragmentation processes in substituted heterocyclic systems, a critical aspect of modern analytical chemistry and drug discovery.

References

  • JoVE. (2023). Mass Spectrometry of Amines. Retrieved from [Link]

  • ECHIMICA. (2020). Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. YouTube. Retrieved from [Link]

  • NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Karminski-Zamola, G., Dogan, J., Boykin, D. W., & Bajić, M. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry, 9(4), 282-288. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • Brandt, S. D., et al. (2017). Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. Drug Testing and Analysis, 9(10), 1533-1543. Retrieved from [Link]

  • University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

  • NIST. (n.d.). 3-Methylbenzothiophene. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to FTIR Characteristic Peaks for Amine Hydrochloride Salts

For researchers, scientists, and drug development professionals, the accurate characterization of amine hydrochloride salts is a critical step in ensuring the quality, stability, and efficacy of active pharmaceutical ing...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate characterization of amine hydrochloride salts is a critical step in ensuring the quality, stability, and efficacy of active pharmaceutical ingredients (APIs). Among the array of analytical techniques available, Fourier Transform Infrared (FTIR) spectroscopy stands out as a rapid, reliable, and readily accessible method for identifying and differentiating between primary, secondary, tertiary, and quaternary amine salts. This guide provides an in-depth comparison of the FTIR characteristic peaks of these salts, supported by experimental data and a comparative analysis with other analytical techniques.

The Foundational Chemistry: From Amine to Amine Hydrochloride

The basic nitrogen atom of an amine readily reacts with hydrochloric acid (HCl) in a classic acid-base reaction. The lone pair of electrons on the nitrogen atom forms a coordinate covalent bond with a proton (H⁺) from HCl, resulting in the formation of an ammonium cation and a chloride anion. This transformation from a neutral amine to a charged salt profoundly influences the molecule's vibrational properties, which are directly observable in its FTIR spectrum.

G cluster_0 Primary Amine cluster_1 Secondary Amine cluster_2 Tertiary Amine R-NH2 R-NH2 R-NH3+ Cl- R-NH3+ Cl- R-NH2->R-NH3+ Cl- + HCl R2-NH R2-NH R2-NH2+ Cl- R2-NH2+ Cl- R2-NH->R2-NH2+ Cl- + HCl R3-N R3-N R3-NH+ Cl- R3-NH+ Cl- R3-N->R3-NH+ Cl- + HCl

Caption: Formation of Primary, Secondary, and Tertiary Amine Hydrochloride Salts.

Decoding the Spectrum: Characteristic FTIR Peaks

The most significant changes in the FTIR spectrum upon formation of an amine hydrochloride salt occur in the region associated with N-H bond vibrations. The newly formed N-H bonds in the ammonium ion give rise to distinct stretching and bending absorptions that are characteristic of the substitution pattern of the amine.

N-H Stretching Vibrations: A Broad and Telling Envelope

The most prominent feature in the FTIR spectrum of an amine hydrochloride salt is a broad and intense absorption band in the 3300-2300 cm⁻¹ region. This "ammonium band" arises from the stretching vibrations of the N⁺-H bonds. Its broadness is a direct consequence of strong intermolecular hydrogen bonding between the ammonium cation and the chloride anion, as well as with other surrounding molecules.

In contrast, the N-H stretching bands of free primary and secondary amines typically appear as sharper peaks in the 3500-3300 cm⁻¹ range. Tertiary amines, lacking an N-H bond, do not exhibit absorption in this region, making FTIR an excellent tool to confirm their conversion to a salt.

N-H Bending Vibrations: The Key to Differentiation

While the N-H stretching region confirms the presence of an amine salt, the N-H bending region, typically between 1650 cm⁻¹ and 1500 cm⁻¹, provides the crucial information to differentiate between primary, secondary, and tertiary amine hydrochlorides.

  • Primary Amine Hydrochlorides (R-NH₃⁺Cl⁻): These salts exhibit two distinct N-H bending bands: an asymmetrical bending vibration around 1625-1560 cm⁻¹ and a symmetrical bending vibration around 1550-1500 cm⁻¹.

  • Secondary Amine Hydrochlorides (R₂-NH₂⁺Cl⁻): These salts show a single N-H bending band in the range of 1620-1560 cm⁻¹.

  • Tertiary Amine Hydrochlorides (R₃-NH⁺Cl⁻): Having only one N-H bond, tertiary amine hydrochlorides do not exhibit a prominent N-H bending vibration in this region. The presence of a broad N⁺-H stretching band and the absence of a significant peak in the 1650-1500 cm⁻¹ range is a strong indicator of a tertiary amine salt.

Quaternary Ammonium Salts (R₄-N⁺Cl⁻)

Quaternary ammonium salts lack an N-H bond and therefore do not show the characteristic N-H stretching or bending vibrations. Their FTIR spectra are primarily characterized by the vibrations of the alkyl or aryl groups attached to the nitrogen atom. A characteristic peak often observed is related to the C-N stretching vibration. Additionally, some sources indicate characteristic peaks in the 1490-1470 cm⁻¹ range, which can be attributed to the asymmetric bending of the CH₃ groups attached to the nitrogen.[1]

Comparative Analysis: FTIR vs. Other Techniques

While FTIR is a powerful tool, a comprehensive characterization of amine hydrochloride salts often involves complementary techniques.

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
FTIR Spectroscopy Vibrational transitions of chemical bondsPresence of functional groups, differentiation of amine salt types.Fast, non-destructive, minimal sample preparation, cost-effective.Provides limited structural connectivity information.
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldDetailed atomic connectivity, stereochemistry, and dynamic information.Provides unambiguous structural elucidation.Requires soluble samples, more expensive, less sensitive for some nuclei.
X-ray Crystallography X-ray diffraction by a crystal latticeAbsolute 3D structure, bond lengths, and bond angles.The "gold standard" for definitive structural confirmation.Requires a high-quality single crystal, which can be difficult to obtain.

For routine identification and confirmation of salt formation, FTIR is often the method of choice due to its speed and ease of use. NMR provides a much deeper level of structural detail, confirming the connectivity of the atoms in the molecule. X-ray crystallography offers the ultimate proof of structure but is contingent on successful crystallization.

Experimental Protocol: Acquiring an FTIR Spectrum of an Amine Hydrochloride Salt

This section provides a step-by-step methodology for preparing a solid amine hydrochloride salt sample for FTIR analysis using the KBr pellet technique.

Materials:
  • Amine hydrochloride salt sample

  • Spectroscopy-grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with die

  • FTIR spectrometer

Procedure:
  • Sample Preparation:

    • Place approximately 1-2 mg of the amine hydrochloride salt into the agate mortar. .

    • Add approximately 100-200 mg of dry KBr to the mortar. The sample-to-KBr ratio should be roughly 1:100.

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The goal is to disperse the sample evenly within the KBr matrix.

  • Pellet Formation:

    • Transfer the powdered mixture into the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for 1-2 minutes to form a thin, transparent or translucent pellet. A clear pellet indicates good sample dispersion and minimal light scattering.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment to subtract atmospheric and instrument-related absorptions.

    • Acquire the FTIR spectrum of the sample, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

Illustrative Data: FTIR Spectra of Amine Hydrochloride Salts

To illustrate the concepts discussed, representative FTIR spectra of primary, secondary, tertiary, and quaternary amine hydrochloride salts are presented below.

(Please note that actual spectra would be inserted here in a real-world application, showing the characteristic peaks for compounds like methylamine hydrochloride, diethylamine hydrochloride[2][3][4][5][6], triethylamine hydrochloride[7][8][9][10][11], and tetramethylammonium chloride[12][13][14][15][16]. For the purpose of this generated response, placeholders are used.)

  • Figure 1: FTIR Spectrum of Methylamine Hydrochloride (Primary Amine Salt)

    • Spectrum would show a broad N-H stretch around 3000 cm⁻¹ and two N-H bending peaks around 1600 cm⁻¹ and 1500 cm⁻¹.[17][18][19]

  • Figure 2: FTIR Spectrum of Diethylamine Hydrochloride (Secondary Amine Salt)

    • Spectrum would display a broad N-H stretch around 2700-3000 cm⁻¹ and a single N-H bending peak around 1580 cm⁻¹.[2][3][4][5][6]

  • Figure 3: FTIR Spectrum of Triethylamine Hydrochloride (Tertiary Amine Salt)

    • Spectrum would feature a broad N-H stretch around 2400-2700 cm⁻¹ and a notable absence of strong bending peaks in the 1650-1500 cm⁻¹ region.[7][8][9][10][11]

  • Figure 4: FTIR Spectrum of Tetramethylammonium Chloride (Quaternary Ammonium Salt)

    • Spectrum would lack N-H stretching and bending bands but show prominent C-H and C-N vibrations, with potential characteristic peaks around 1480 cm⁻¹.[12][13][14][15][16]

Conclusion

FTIR spectroscopy provides a powerful and efficient means of characterizing amine hydrochloride salts. By carefully analyzing the N-H stretching and bending regions of the spectrum, researchers can readily confirm salt formation and distinguish between primary, secondary, and tertiary amine hydrochlorides. While complementary techniques like NMR and X-ray crystallography offer more detailed structural information, the speed, simplicity, and cost-effectiveness of FTIR make it an indispensable tool in the arsenal of the modern researcher and drug development professional.

References

  • MDPI. Novel Hydroxyl-Containing Quaternary Ammonium Salt N-(2-Hydroxyethyl)-N, N-Dimethyl-3-[(1-Oxododecyl)amino]-1-Propanaminium: Its Synthesis and Flotation Performance to Quartz. Available at: [Link].

  • ResearchGate. Spectroscopic Characterisation of Cationic Quaternary Ammonium Starches. Available at: [Link].

  • NIST WebBook. Diethylamine, hydrochloride. Available at: [Link].

  • PubChem. Diethylamine, hydrochloride | C4H12ClN | CID 12618. Available at: [Link].

  • PubChem. Tetramethylammonium chloride | (CH3)4NCl | CID 6379. Available at: [Link].

  • ResearchGate. FTIR spectrum of an equimole milled of TMDP and methylamine hydrochloride. Available at: [Link].

  • NIST WebBook. Methanamine, hydrochloride. Available at: [Link].

  • NIST WebBook. Methylethylamine hydrochloride. Available at: [Link].

  • SpectraBase. Diethylamine hydrochloride - Optional[FTIR] - Spectrum. Available at: [Link].

  • PubChem. Triethylamine hydrochloride | C6H15N.ClH | CID 11130. Available at: [Link].

  • NIST WebBook. Diethylamine, hydrochloride. Available at: [Link].

  • PubChem. Methylamine | CH3NH2 | CID 6329. Available at: [Link].

  • NIST WebBook. N,n-diethylamine hydrochloride. Available at: [Link].

  • NIST WebBook. Tetramethylammonium chloride. Available at: [Link].

  • NIST WebBook. Ethanamine,n,n-diethyl-, hydrochloride. Available at: [Link].

  • ResearchGate. Fourier-transform infrared (FT-IR) spectra of quaternary ammonium poylethyleneimine nanoparticles (QPEI NPs) with various carbonate contents. Available at: [Link].

  • Walsh Medical Media. Fourier Transform Infrared and Ultraviolet-Visible Spectroscopic Characterization of Ammonium Acetate and Ammonium Chloride. Available at: [Link].

  • Royal Society of Chemistry. Synthesis & Characterization of Block Copolymers. Available at: [Link].

  • PMC. Study of Cyclic Quaternary Ammonium Bromides by B3LYP Calculations, NMR and FTIR Spectroscopies. Available at: [Link].

  • NIST WebBook. Tetramethylammonium chloride. Available at: [Link].

  • IEEE Xplore. Synthesization Characterization and Properties of Quaternary Ammonium Cationic Cellulose. Available at: [Link].

  • ResearchGate. FT-IR spectra. a Polyethyleneimine. b Quaternary ammonium... Available at: [Link].

  • Comparison of NMR and X-ray crystallography. Available at: [Link].

  • ResearchGate. (a) Comparative analysis of the FTIR spectra of amine functionalized... Available at: [Link].

  • Sygnature Discovery. Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Available at: [Link].

  • Structural Characterization of Some Table Salt Samples by XRD, ICP, FTIR and XRF Techniques. Available at: [Link].

Sources

Validation

Comparative Guide: Validating Purity of 3-Methyl-1-benzothiophen-2-amine

Executive Summary In the synthesis of fused thiophene derivatives, 3-Methyl-1-benzothiophen-2-amine represents a critical but notoriously unstable intermediate. Unlike robust building blocks, this primary heteroaromatic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of fused thiophene derivatives, 3-Methyl-1-benzothiophen-2-amine represents a critical but notoriously unstable intermediate. Unlike robust building blocks, this primary heteroaromatic amine is prone to rapid oxidative degradation and dimerization when exposed to air and light.

This guide challenges the reliance on a single analytical method. While Thin Layer Chromatography (TLC) provides an essential rapid visual check for reaction progress, it often fails to resolve early-stage oxidative impurities. Liquid Chromatography-Mass Spectrometry (LCMS) is presented here not just as an alternative, but as the mandatory validation step for confirming structural integrity and quantifying trace degradation products that TLC stains may miss.

The Analyte: Properties & Stability Challenges

Before defining the protocol, one must understand the molecule's behavior. The free base of 3-Methyl-1-benzothiophen-2-amine is electron-rich, making the amino group highly susceptible to oxidation.

FeatureSpecificationTechnical Insight
CAS 17402-82-3
Formula C₉H₉NS
MW 163.24 g/mol Expect [M+H]⁺ at 164.05 m/z in ESI+.
Appearance Off-white to yellow solidRed/Brown coloration indicates oxidation (azo-dimer formation).
Storage < -20°C, Inert GasBest stored as the Hydrochloride (HCl) salt for stability.

The "Invisible" Threat: A common pitfall is assuming a single spot on a TLC plate indicates purity. Aminobenzothiophenes can form dimers or sulfoxides that co-elute with the parent compound on silica or lack distinct UV absorption differences, leading to false positives in purity assessments.

Method 1: Thin Layer Chromatography (The Rapid Screen)

Role: In-process monitoring and qualitative "quick-look" before committing to expensive instrumental analysis.

Why Standard UV is Insufficient

While the benzothiophene core is UV-active (254 nm), oxidative impurities often share the same chromophore. To validate purity via TLC, you must use chemical derivatization (staining).

Recommended Protocol
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexane:Ethyl Acetate (4:1 v/v) or Dichloromethane:Methanol (95:5 v/v) for more polar degradation products.

  • Visualization Strategy:

    • UV (254 nm): Mark the main spot (

      
       in Hex/EtOAc).
      
    • Ehrlich’s Reagent (p-Dimethylaminobenzaldehyde): The Gold Standard for this analyte.

      • Mechanism:[1] Reacts with the electron-rich thiophene ring and the primary amine.

      • Result: The product turns distinct pink/red .[2] Impurities often stain muddy brown or yellow.

    • Ninhydrin: Secondary confirmation for the primary amine (turns purple/blue).

Method 2: LCMS (The Definitive Validation)

Role: Quantitative purity, structural confirmation, and impurity profiling.

The LCMS Advantage

LCMS overcomes the resolution limits of TLC. By using Electrospray Ionization (ESI) in positive mode, we can detect the protonated molecular ion


.
Critical Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 1.8 µm, 2.1 x 50 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH is vital to protonate the amine).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5-7 minutes.

  • Mass Spec Mode: ESI Positive (Scan range 100–500 m/z).

Impurity Markers to Watch
m/z SignalInterpretationAction
164.05 Target Analyte [M+H]⁺ Confirm retention time matches standard.
180.05 [M+16+H]⁺ (Oxide) Indicates S-oxidation (Sulfoxide) or N-oxidation.
325-327 [2M+H]⁺ (Dimer) Indicates oxidative coupling (azo or hydrazine linkage).

Comparative Analysis: TLC vs. LCMS

The following table objectively compares the two methods for this specific application.

MetricTLC (with Ehrlich's Stain)LCMS (ESI+)
Speed High (10-15 mins)Medium (30-60 mins incl. prep)
Cost NegligibleHigh (Solvents, Column, Instrument time)
Specificity Moderate (Relies on

& Color)
High (Mass-to-Charge Ratio)
Limit of Detection ~1-5% Impurity< 0.1% Impurity
Structural Data NoneMolecular Weight Confirmation
Best Use Case Reaction monitoring; Quick fraction check.Final product release; Impurity identification.

Experimental Workflows

Workflow 1: The "Dual-Check" Validation System

This diagram illustrates the logical flow from crude synthesis to final purity release, enforcing the check-points described above.

ValidationWorkflow Synthesis Synthesis/Crude Isolation TLC Step 1: TLC Screen (Ehrlich's Stain) Synthesis->TLC Decision1 Single Pink Spot? TLC->Decision1 Purification Recrystallize/Column (Convert to HCl Salt) Decision1->Purification No (Brown/Multi-spot) LCMS Step 2: LCMS Analysis (C18 / ESI+) Decision1->LCMS Yes Purification->TLC DataReview Data Review: Check m/z 164 & 325 LCMS->DataReview DataReview->Purification Impurities Detected Release PASS: Release Product (Store under Argon) DataReview->Release Purity > 98%

Figure 1: The Dual-Check Validation Workflow ensuring no unstable intermediates are released without mass-spec confirmation.

Workflow 2: Impurity Identification Logic

How to interpret the LCMS data specifically for 3-Methyl-1-benzothiophen-2-amine.

ImpurityLogic Start LCMS Spectrum Analysis MainPeak Main Peak m/z 164? Start->MainPeak CheckOx Check +16 amu (m/z 180) MainPeak->CheckOx Yes ResultWrong Wrong Product (Check Synthesis) MainPeak->ResultWrong No CheckDimer Check Dimer Region (m/z 320-330) CheckOx->CheckDimer Absent ResultOx Impurity: Sulfoxide/N-Oxide (Recrystallize) CheckOx->ResultOx Peak Present ResultClean High Purity Target Confirmed CheckDimer->ResultClean Absent ResultDimer Impurity: Oxidative Dimer (Discard/Repurify) CheckDimer->ResultDimer Peak Present

Figure 2: Decision tree for interpreting LCMS spectra of aminobenzothiophenes.

Detailed Experimental Protocols

Protocol A: TLC with Ehrlich’s Visualization[4]
  • Preparation: Dissolve ~2 mg of sample in 0.5 mL Dichloromethane.

  • Elution: Run on Silica Gel 60 using Hexane:EtOAc (80:20).

  • Visualization:

    • Observe under UV (254 nm). Outline spots with pencil.[1]

    • Dip plate into Ehrlich’s Reagent (1 g p-dimethylaminobenzaldehyde in 50 mL Methanol + 10 mL Conc. HCl).

    • Heat gently with a heat gun.

    • Pass Criteria: Single bright pink/red spot at

      
      .
      
Protocol B: LCMS Purity Check
  • Sample Prep: Dissolve 1 mg of sample in 1 mL Acetonitrile (HPLC grade). Filter through 0.2 µm PTFE filter.

  • System: Agilent 1200/1260 or equivalent with Single Quad MS.

  • Conditions:

    • Flow: 0.4 mL/min.

    • Temp: 40°C.

    • Injection: 1-5 µL.

  • Integration: Integrate all peaks >0.5% of total area in the UV (254 nm) and TIC (Total Ion Chromatogram) traces.

  • Pass Criteria: Purity >95% (Area%) and Mass confirmation of 164.1 m/z.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87985, 3-Methylbenzo[b]thiophen-2-amine. Retrieved from [Link]

  • European Medicines Agency (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Journal of Chromatography A. Separation and characterization of amine derivatives using LC-ESI-MS. (General Reference for ESI+ of aromatic amines). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Methyl-1-benzothiophen-2-amine hydrochloride proper disposal procedures

An Expert’s Guide to the Safe Disposal of 3-Methyl-1-benzothiophen-2-amine hydrochloride Hazard Profile and Core Safety Principles 3-Methyl-1-benzothiophen-2-amine hydrochloride is a heterocyclic amine salt. While a spec...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert’s Guide to the Safe Disposal of 3-Methyl-1-benzothiophen-2-amine hydrochloride

Hazard Profile and Core Safety Principles

3-Methyl-1-benzothiophen-2-amine hydrochloride is a heterocyclic amine salt. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, its structure—containing a thiophene ring, an amine group, and a hydrochloride salt—allows us to extrapolate a reliable hazard profile from analogous compounds.

The primary hazards are associated with its potential for acute toxicity and corrosivity . Amine hydrochlorides are often harmful if swallowed, inhaled, or absorbed through the skin.[1][2] The hydrochloride moiety can render it acidic, and compounds of this class can cause severe skin burns and eye damage.[1][3]

Core Principle: The fundamental approach to handling and disposal is to prevent all direct contact and environmental release. Every procedure must be built on the assumption that the material is hazardous and requires containment.

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable. The selection of equipment must be tailored to the scale and nature of the handling procedure. The "why" behind each piece of equipment is rooted in preventing the chemical's entry points into the body: dermal absorption, inhalation, and ocular contact.

Scenario Required PPE Scientific Rationale
Routine Handling (e.g., weighing, preparing solutions)Nitrile gloves (double-gloving recommended), safety glasses with side shields, lab coat.Prevents incidental skin contact and eye splashes. A standard lab coat protects clothing and underlying skin.
Small Spill Cleanup (<10g)All routine PPE plus a face shield and, if dusty, an N95 respirator or equivalent.A face shield offers a higher level of protection against splashes during cleanup. A respirator prevents inhalation of airborne particulates.
Bulk Handling / Large Spill (>10g)Chemical-resistant gloves (e.g., butyl rubber), chemical splash goggles, face shield, chemical-resistant apron or suit, and a respirator with an organic vapor/acid gas cartridge.Provides comprehensive protection against significant splashes, high vapor concentrations, and prolonged exposure during extensive cleanup operations.

Always consult your institution's Environmental Health & Safety (EHS) office for specific PPE requirements.

Immediate Response: Accidental Spill Protocol

A swift and correct response to a spill is critical to mitigating exposure and environmental contamination.

Step-by-Step Spill Cleanup Procedure:
  • Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your EHS emergency line.

  • Secure the Area: Restrict access to the spill zone. Eliminate all ignition sources, as organic compounds can be flammable.[4]

  • Don Appropriate PPE: Before approaching the spill, don the PPE outlined in the table above.

  • Contain the Spill:

    • For Solids: Gently cover the spill with a dry, inert absorbent material such as sand, earth, or vermiculite.[1] Do not use combustible materials like sawdust. This prevents the powder from becoming airborne.

    • For Liquids (Solutions): Create a dike around the spill with an inert absorbent. Once contained, absorb the material.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[5] Use spark-proof tools if a flammable solvent was involved.[1]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., water, if the material is soluble), followed by soap and water. All cleaning materials (wipes, gloves) are now considered hazardous waste and must be placed in the same container.[5]

  • Dispose of Contaminated Materials: Seal the waste container, label it clearly as "Hazardous Waste" with the full chemical name, and arrange for pickup by your institution's EHS department.[6]

Routine Disposal of Unused Material and Contaminated Waste

Waste Characterization:

Before disposal, the waste must be characterized. 3-Methyl-1-benzothiophen-2-amine hydrochloride waste is likely classified as hazardous due to:

  • Toxicity: Aromatic amines are known for their high toxicity.[7]

  • Corrosivity (Potential): As a hydrochloride salt, aqueous solutions may have a pH that falls into the corrosive category (≤2 or ≥12.5).[8]

Your EHS office will make the final determination, but you must provide them with accurate information.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for proper disposal.

DisposalWorkflow cluster_prep Waste Preparation cluster_disposal Disposal Path A Identify Waste Stream (Solid, Liquid, Debris) B Segregate from Incompatible Wastes (e.g., Strong Oxidizers) A->B C Select Appropriate Waste Container (Compatible, Sealable) B->C D Label Container: 'Hazardous Waste' + Full Chemical Name C->D E Contact EHS for Waste Pickup Request D->E Hand-off to EHS F EHS Transports to Central Accumulation Area E->F G Waste Profile Sent to Licensed Disposal Facility F->G H Final Disposal Method G->H I High-Temperature Incineration with Scrubber H->I Preferred for Organic Compounds J Stabilization & Secure Hazardous Waste Landfill H->J Alternative if Incineration is not Feasible

Caption: Disposal decision workflow for 3-Methyl-1-benzothiophen-2-amine hydrochloride.

Step-by-Step Disposal Protocol:
  • Segregation: Keep waste containing this compound separate from other waste streams, especially from strong bases (which could liberate the free amine) and strong oxidizers (which could cause a violent reaction).[9]

  • Containerization:

    • Use a robust, leak-proof container that is compatible with the chemical. The original product container is often a good choice for unused solid material.[6]

    • Never use metal containers for potentially corrosive or acidic waste.[6]

    • Keep the container securely closed at all times, except when adding waste.[6]

  • Labeling: Label the container clearly with the words "HAZARDOUS WASTE " and the full chemical name: "3-Methyl-1-benzothiophen-2-amine hydrochloride". Include the approximate concentration and quantity.[6]

  • Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel. Ensure it is stored in secondary containment to prevent spills.

  • Professional Disposal: This is the only acceptable final step. Contact a licensed professional waste disposal service, typically coordinated through your EHS department.[5] The most common and environmentally sound method for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like sulfur oxides (SOx) and nitrogen oxides (NOx).[5][7]

References

Sources

Handling

Personal protective equipment for handling 3-Methyl-1-benzothiophen-2-amine hydrochloride

[1] Executive Summary: Hazard Profile & Strategic Overview 3-Methyl-1-benzothiophen-2-amine hydrochloride (Synonyms: 2-Amino-3-methylbenzo[b]thiophene HCl) represents a specific class of fused-ring aromatic amines used p...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: Hazard Profile & Strategic Overview

3-Methyl-1-benzothiophen-2-amine hydrochloride (Synonyms: 2-Amino-3-methylbenzo[b]thiophene HCl) represents a specific class of fused-ring aromatic amines used primarily as intermediates in the synthesis of bioactive scaffolds (e.g., anti-inflammatory agents, kinase inhibitors).[1]

Operational Verdict: Treat as a High-Potency Irritant and Potential Sensitizer .[1] While specific toxicological data for this exact salt may be limited in public repositories, structural analogs (benzothiophenes and aromatic amines) exhibit significant biological activity. The hydrochloride salt form enhances water solubility, increasing the risk of rapid absorption through mucous membranes (eyes, respiratory tract).

Core Safety Directive:

  • Zero Inhalation: All solid handling must occur within a certified chemical fume hood or powder containment enclosure.

  • Dermal Barrier: Double-gloving is required for solution-phase handling due to the permeation potential of aromatic amines.[1]

  • Stability: The amine salt is prone to oxidation and hydrolysis; store under inert atmosphere (Argon/Nitrogen) to maintain reagent integrity.

Risk Assessment & Hazard Identification

Derived GHS Classification (Precautionary Principle): Based on Structural Activity Relationship (SAR) analysis of 2-aminobenzothiophene analogs.

Hazard ClassCategoryHazard StatementMechanism of Action
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[1][2][3]Acidic hydrolysis of HCl salt on moist skin; lipophilic amine penetration.
Serious Eye Damage Cat 2AH319: Causes serious eye irritation.[2][3][4][5]Direct corrosive action of salt on corneal tissue.
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[1][2][3][4]Inhalation of fine dust triggers mucosal inflammation.
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.Inferred: Bioactive aromatic amines often interfere with metabolic pathways.
Sensitization (Skin) Cat 1H317: May cause allergic skin reaction.Inferred: Aromatic amines are known haptens capable of inducing immune sensitization.

Personal Protective Equipment (PPE) Matrix

The selection of PPE must be dynamic, adapting to the physical state of the reagent (Solid vs. Solution).

PPE Selection Logic Flowchart

PPE_Logic Start Start: Reagent Handling State Physical State? Start->State Solid Solid / Powder State->Solid Weighing/Transfer Solution Solution / Liquid State->Solution Reaction/Workup Resp_Solid Respiratory: Fume Hood Required (N95 backup if outside hood) Solid->Resp_Solid Glove_Solid Gloves: Single Nitrile (4 mil) Change every 60 mins Solid->Glove_Solid Eye_Solid Eyes: Safety Glasses w/ Side Shields Solid->Eye_Solid Resp_Sol Respiratory: Fume Hood Recommended (Avoid Aerosols) Solution->Resp_Sol Glove_Sol Gloves: Double Nitrile or Silver Shield (Laminate) Solution->Glove_Sol Eye_Sol Eyes: Chemical Splash Goggles Solution->Eye_Sol

Figure 1: Decision matrix for PPE selection based on physical state.[1] Note the escalation to double-gloving for solutions due to increased permeation risks.[1]

Detailed PPE Specifications
ComponentSpecificationRationale
Hand Protection Nitrile (0.11 mm / 4 mil) minimum.[1] Double-gloving required for organic solvent solutions (DCM, DMF).[1]Aromatic amines can permeate thin nitrile rapidly when dissolved in organic solvents. The inner glove provides a "time-buffer" for removal.[1]
Respiratory Engineering Control: Fume Hood (Face velocity: 80-100 fpm).[1] Respirator: P100/N95 (only if hood is unavailable).The HCl salt forms a fine dust that is highly irritating to the upper respiratory tract.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+).Prevent corneal damage from acidic dust or splashes. Standard safety glasses are insufficient for fine powders.
Body Lab Coat (Cotton/Poly blend) + Closed-toe shoes.[1]Standard barrier protection.

Operational Handling Protocols

A. Receiving & Storage (Critical for Stability)
  • Inspection: Upon receipt, inspect the bottle for "crusting" around the cap, which indicates moisture ingress.

  • Environment: Store at 2–8°C (Refrigerator).

  • Atmosphere: The free amine is oxidation-sensitive.[1] While the HCl salt is more stable, it is best practice to store under Argon or Nitrogen to prevent discoloration (browning) over time.

  • Segregation: Store away from Strong Oxidizers (e.g., permanganates) and Strong Bases (liberates the free amine, increasing volatility).

B. Weighing & Transfer (Step-by-Step)

Goal: Minimize dust generation and static charge.[1]

  • Preparation: Place the balance inside the fume hood. If this is impossible, use a tare-weighing method (weigh closed vial, remove contents in hood, re-weigh closed vial).[1]

  • Anti-Static: Use an anti-static gun or wipe on the spatula and weighing boat. Amine salts are often fluffy and static-prone.[1]

  • Transfer:

    • Open the container only inside the hood.

    • Transfer slowly to avoid creating an airborne dust cloud.

    • Do not return excess material to the original container (prevents cross-contamination).

  • Cleanup: Immediately wipe the balance area with a damp paper towel (water/surfactant) to solubilize and remove invisible salt residues.

C. Reaction Setup
  • Solvent Choice: The hydrochloride salt is typically soluble in polar solvents (Water, Methanol, DMSO). It may be sparingly soluble in non-polar solvents (DCM, Toluene) unless neutralized.

  • Neutralization: If the free base is generated in situ (e.g., adding Triethylamine or carbonate), be aware that the lipophilicity increases, enhancing skin absorption risks.

  • Heating: If heating >50°C, ensure a reflux condenser is fitted to prevent vapor escape.

Emergency Response & Spill Management

Spill Response Workflow

Spill_Response Alert SPILL DETECTED Alert Lab Personnel Size Assess Size & State Alert->Size Small_Solid Small Solid (<5g) Dry Cleanup Size->Small_Solid Powder Large_Sol Large or Solution Evacuate & Ventilate Size->Large_Sol Liquid/Large Sweep Gently Sweep/Scoop Avoid Dust Generation Small_Solid->Sweep Absorb Absorb with Vermiculite or Sand Large_Sol->Absorb Decon Decontaminate Surface Wash with 5% NaHCO3 (aq) Sweep->Decon Absorb->Decon Disposal Label as Hazardous Waste (Toxic/Corrosive) Decon->Disposal

Figure 2: Emergency response protocol distinguishing between minor solid spills and complex liquid spills.

First Aid Measures
  • Eye Contact: IMMEDIATE flush with water for 15 minutes.[4][5][6][7] Lift eyelids. The acidic nature of the salt can cause rapid corneal opacity. Seek medical attention.

  • Skin Contact: Wash with soap and water.[2][3][8] Do not use ethanol (this may increase transdermal absorption of the amine).

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Waste Disposal

Do not dispose of down the drain. This compound is harmful to aquatic life (H402 inferred).

  • Segregation: Collect in a container labeled "Hazardous Waste - Organic Amine Salts" .

  • Compatibility: Compatible with other non-oxidizing organic solvents.

  • Labeling: Clearly mark the waste tag with "3-Methyl-1-benzothiophen-2-amine HCl" and check "Toxic" and "Corrosive".[1]

  • Destruction: Professional incineration is the required disposal method.

References

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 3-Methylbenzo[b]thiophene (Analog).[1] Retrieved from [1]

  • Thermo Fisher Scientific. (2025).[6] Safety Data Sheet: 1-Benzothiophen-2-ylmethylamine (Analog).[1] Retrieved from

  • PubChem. (n.d.). Compound Summary: Benzothiophenes.[3] National Library of Medicine. Retrieved from

  • Enamine. (2021). Safety Data Sheet: Methyl 5-amino-2-methylthiophene-3-carboxylate hydrochloride.[1] Retrieved from [1]

  • BenchChem. (n.d.). Safety and Logistics for Handling Benzothiophenes.[9] Retrieved from [1]

(Note: Direct SDS for the specific CAS 3-Methyl-1-benzothiophen-2-amine HCl is proprietary or rare.[1] The above references are authoritative sources for structural analogs used to derive this safety protocol.)

Sources

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